2,3-Dichloromaleonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4Cl2N2 |
|---|---|
Molecular Weight |
146.96 g/mol |
IUPAC Name |
(Z)-2,3-dichlorobut-2-enedinitrile |
InChI |
InChI=1S/C4Cl2N2/c5-3(1-7)4(6)2-8/b4-3- |
InChI Key |
UAIXJNRQLIOTOZ-ARJAWSKDSA-N |
Isomeric SMILES |
C(#N)/C(=C(\C#N)/Cl)/Cl |
Canonical SMILES |
C(#N)C(=C(C#N)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
2,3-Dichloromaleonitrile physical and chemical properties
Disclaimer: Initial searches for "2,3-Dichloromaleonitrile" did not yield significant scientific literature or established chemical data for a compound with this specific name. This suggests that "this compound" may be a rare, unstable, or hypothetical molecule. Therefore, this guide will focus on a closely related and well-documented compound: Dichloromalononitrile (CAS No. 13063-43-9). This compound shares key structural features, including the dinitrile and dichloro functional groups, making it a relevant and informative alternative for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
Dichloromalononitrile, with the IUPAC name 2,2-dichloropropanedinitrile, is a reactive organic compound.[1] Its core physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃Cl₂N₂ | [1] |
| Molecular Weight | 134.95 g/mol | [1] |
| Appearance | Dark yellow liquid | [2] |
| Boiling Point | 97 °C (lit.) | |
| Density | 1.310 g/mL at 25 °C | [2] |
| Flash Point | > 112 °C / > 233.6 °F | [2] |
| CAS Number | 13063-43-9 | [1] |
Spectral Data
Key spectral information for Dichloromalononitrile includes:
-
Mass Spectrometry (GC-MS): NIST Mass Spectrometry Data Center records show characteristic peaks for this compound.[1]
-
Infrared (IR) Spectra (FTIR): IR spectra are available and show the characteristic nitrile and C-Cl bond stretches.[1]
-
Raman Spectra: Raman spectroscopic data is also available for this compound.[1]
Chemical Reactivity and Stability
Dichloromalononitrile is a reactive compound. While specific stability data is limited, safety data sheets indicate that it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Hazardous decomposition products are not specified under normal conditions, but contact with acids may liberate very toxic gas.
Experimental Protocols
A plausible, generalized protocol for the synthesis of a dinitrile compound from an acetamide precursor is as follows:
General Synthesis of a Dinitrile from an Acetamide (Illustrative)
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a condenser with an absorption device, add the starting acetamide and a suitable solvent (e.g., 1,2-dichloroethane).[5]
-
Dehydrating Agent Addition: To the resulting suspension, add a dehydrating agent. A mixture of phosphorus oxychloride and solid phosgene has been used for the synthesis of malononitrile.[5]
-
Reaction Conditions: Heat the mixture to a temperature range of 50-90 °C and maintain the reaction with stirring for several hours (e.g., 6-8 hours).[5]
-
Workup and Purification: After the reaction is complete, the solvent and excess dehydrating agent can be recovered by distillation. The resulting residue is then subjected to vacuum distillation to purify the final dinitrile product.[5]
Note: This is a generalized protocol and would require significant optimization and safety precautions for the synthesis of dichloromalononitrile, which is a hazardous substance.
Safety Information
Dichloromalononitrile is classified as a hazardous substance.
-
Toxicity: It is toxic if swallowed, and harmful in contact with skin or if inhaled.[1]
-
Irritation: It causes skin irritation and serious eye irritation.[1]
-
Handling: It should be handled in a well-ventilated area, and personal protective equipment, including gloves and eye protection, should be worn.[2] Work should be conducted under a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] It should be stored locked up.[2]
Visualized Synthesis Pathway
The following diagram illustrates a generalized synthesis pathway for a dinitrile compound from an acetamide, as described in the experimental protocols section.
References
- 1. Dichloromalononitrile | C3Cl2N2 | CID 25660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Malononitrile - Wikipedia [en.wikipedia.org]
- 4. CN104945278A - Malononitrile synthesis method - Google Patents [patents.google.com]
- 5. CN107827777B - Synthesis method of malononitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2,3-Dichloromaleonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 2,3-dichloromaleonitrile, a valuable dinitrile compound with potential applications in organic synthesis and materials science. The described methodology is based on established chemical principles, specifically the Sandmeyer reaction, adapted for the unique starting material, diaminomaleonitrile.
Core Synthesis Pathway: A Sandmeyer-Type Approach
The most plausible and chemically sound approach for the synthesis of this compound is a two-step, one-pot Sandmeyer-type reaction starting from diaminomaleonitrile. This method involves the diazotization of the amino groups on diaminomaleonitrile to form a bis(diazonium) salt intermediate, which is then subjected to a copper(I) chloride-catalyzed chlorination to yield the final product.
The overall transformation can be summarized as follows:
Step 1: Diazotization Diaminomaleonitrile is treated with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form the corresponding bis(diazonium) chloride salt.
Step 2: Chloro-dediazoniation (Sandmeyer Reaction) The in situ generated bis(diazonium) salt is then reacted with a solution of copper(I) chloride. The copper(I) catalyst facilitates the replacement of the diazonium groups with chloride ions, with the evolution of nitrogen gas, to afford this compound.[1][2]
Experimental Workflow Diagram
Caption: A flowchart illustrating the proposed experimental workflow for the synthesis of this compound via a Sandmeyer-type reaction.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from general Sandmeyer reaction procedures and has not been specifically reported for the synthesis of this compound. It should be performed with appropriate caution and optimization may be required.
Materials:
-
Diaminomaleonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distilled water
-
Ice
Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve diaminomaleonitrile (1.0 eq.) in concentrated hydrochloric acid (approx. 10-12 eq.).
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (2.2 eq.) in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred diaminomaleonitrile solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The formation of the bis(diazonium) salt is indicated by a clear solution.
Part B: Sandmeyer Reaction and Work-up
-
In a separate beaker, prepare a solution of copper(I) chloride (2.2 eq.) in concentrated hydrochloric acid (approx. 5-6 eq.). Cool this solution in an ice bath to 0-5 °C.
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed. Control the rate of addition to keep the frothing manageable.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Value/Comment | Source/Rationale |
| Starting Material | Diaminomaleonitrile | A readily available tetramer of hydrogen cyanide. |
| Reagents | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | Standard reagents for the Sandmeyer reaction.[1][2] |
| Stoichiometry (Proposed) | Diaminomaleonitrile:NaNO₂:CuCl = 1:2.2:2.2 | A slight excess of the diazotizing agent and the copper catalyst is recommended to ensure complete reaction of both amino groups. |
| Solvent | Water, Hydrochloric Acid | The reaction is typically carried out in an aqueous acidic medium. |
| Reaction Temperature | 0-5 °C for diazotization, then warming to room temperature | Low temperatures are crucial during diazotization to prevent the decomposition of the unstable diazonium salt.[1] |
| Typical Yield | Not reported for this specific reaction. Yields for Sandmeyer reactions on aromatic amines can range from moderate to good (40-80%). | Based on general literature for the Sandmeyer reaction.[2] |
| Purity Assessment | GC-MS, ¹H NMR, ¹³C NMR, IR Spectroscopy | Standard analytical techniques for the characterization of organic compounds. |
Conclusion
References
Spectroscopic Data for 2,3-Dichloromaleonitrile: A Technical Overview
Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for 2,3-dichloromaleonitrile could not be located. This suggests that the detailed characterization of this compound may not be publicly available at this time.
This technical guide is intended for researchers, scientists, and professionals in drug development. While specific data for this compound is unavailable, this document provides a general overview of the expected spectroscopic characteristics based on its structure, alongside standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The structure of this compound, with its carbon-carbon double bond, nitrile functional groups, and chlorine substituents, would be expected to exhibit characteristic signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: Due to the molecule's symmetry, only two distinct signals would be anticipated in the proton-decoupled ¹³C NMR spectrum.
-
One signal would correspond to the two equivalent olefinic carbons (C=C). Given the presence of electronegative chlorine and nitrile groups, this signal is expected to appear in the downfield region, likely between 110 and 140 ppm.
-
The second signal would represent the two equivalent nitrile carbons (-C≡N). These typically resonate in the 115-125 ppm range.
-
-
¹H NMR: this compound possesses no hydrogen atoms. Therefore, its ¹H NMR spectrum would be expected to show no signals.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the vibrational frequencies of its key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | 2240 - 2260 | Strong |
| Carbon-Carbon Double Bond (C=C) | 1640 - 1680 | Medium to Weak |
| Carbon-Chlorine (C-Cl) | 600 - 800 | Strong |
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak ([M]⁺) would be a key identifier. The presence of two chlorine atoms would result in a characteristic isotopic pattern.
| Ion | Description | Expected m/z | Relative Abundance Pattern |
| [M]⁺ | Molecular ion with two ³⁵Cl isotopes | 146 | 100% |
| [M+2]⁺ | Molecular ion with one ³⁵Cl and one ³⁷Cl | 148 | ~65% |
| [M+4]⁺ | Molecular ion with two ³⁷Cl isotopes | 150 | ~10% |
Fragmentation patterns would likely involve the loss of chlorine atoms and/or nitrile groups.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid interfering signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set a spectral width appropriate for carbon signals (e.g., 0-220 ppm).
-
A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, which can be significant for quaternary carbons and nitriles.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the pure solvent or KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include direct infusion or via a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile compounds and often provides detailed fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Reaction Mechanisms of 2,3-Dichloromaleonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloromaleonitrile is a highly reactive and versatile building block in organic synthesis. Its electron-deficient carbon-carbon double bond, flanked by two chlorine atoms and two nitrile groups, makes it susceptible to a variety of chemical transformations. This guide provides a detailed exploration of the core reaction mechanisms of this compound, with a focus on nucleophilic substitution and cycloaddition reactions. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the synthesis of novel heterocyclic compounds and other complex organic molecules.
Core Reaction Mechanisms
The primary reaction pathways of this compound are dictated by its electrophilic nature. The electron-withdrawing effects of the chlorine and nitrile functionalities render the double bond highly susceptible to attack by nucleophiles and its dienophilic character makes it an excellent partner in cycloaddition reactions.
Nucleophilic Substitution Reactions
One of the most fundamental reaction types for this compound is nucleophilic substitution, where the chlorine atoms act as leaving groups. This process allows for the introduction of a wide range of functionalities, leading to the synthesis of diverse molecular architectures.
Primary and secondary amines readily react with this compound in a stepwise substitution manner. The initial attack of the amine leads to the displacement of one chlorine atom, followed by a second substitution to yield 2,3-diamino-substituted maleonitrile derivatives.
A general workflow for this type of reaction is as follows:
The reaction mechanism proceeds through a nucleophilic addition-elimination pathway. The amine attacks one of the chlorinated carbons of the double bond, forming a tetrahedral intermediate. This intermediate then eliminates a chloride ion to restore the double bond, resulting in the monosubstituted product. A second equivalent of the amine can then react in a similar fashion to displace the remaining chlorine atom.
Thiols and their corresponding thiolates are excellent nucleophiles for reactions with this compound. The high nucleophilicity of sulfur allows for efficient displacement of the chlorine atoms to form 2,3-bis(thio)maleonitrile derivatives.
The general experimental protocol is similar to that for amines, often carried out in the presence of a base to generate the more nucleophilic thiolate anion.
The mechanistic pathway is analogous to that of amines, involving a two-fold nucleophilic addition-elimination.
[4+2] Cycloaddition Reactions (Diels-Alder Reactions)
The electron-poor nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions. It readily reacts with electron-rich dienes to form six-membered cyclic adducts. This type of reaction is a powerful tool for the construction of complex cyclic and bicyclic systems.
A typical experimental setup for a Diels-Alder reaction involving this compound is as follows:
The Diels-Alder reaction is a concerted pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single, cyclic transition state. The stereochemistry of the diene and dienophile is retained in the product.
Quantitative Data
While specific quantitative data is highly dependent on the exact reactants and reaction conditions, the following table summarizes typical ranges for yields and key spectroscopic data for derivatives of this compound.
| Reaction Type | Nucleophile/Diene | Product Type | Typical Yield (%) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| Nucleophilic Substitution | Primary/Secondary Amine | 2,3-Diaminomaleonitrile | 70-95 | 115-125 (C=C), 110-120 (CN) | 2200-2230 (CN), 3200-3500 (N-H) |
| Nucleophilic Substitution | Thiol | 2,3-Bis(thio)maleonitrile | 80-98 | 120-135 (C=C), 112-118 (CN) | 2210-2240 (CN) |
| [4+2] Cycloaddition | Acyclic/Cyclic Diene | Dichloro-dicyano-cyclohexene | 60-90 | 130-140 (C=C), 115-125 (CN), 40-60 (sp³ C) | 2230-2250 (CN), 1600-1650 (C=C) |
Experimental Protocols
General Procedure for Nucleophilic Substitution with Amines:
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, is added the amine (2.2 eq) dropwise at room temperature. The reaction mixture is stirred for a specified time (typically 2-24 hours) and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.
General Procedure for [4+2] Cycloaddition:
A solution of this compound (1.0 eq) and the diene (1.1 eq) in an inert solvent like toluene or xylene is heated to reflux. The reaction is monitored by gas chromatography (GC) or TLC. After the starting materials are consumed (typically 4-48 hours), the reaction mixture is cooled to room temperature. The solvent is removed in vacuo, and the resulting crude product is purified by recrystallization from an appropriate solvent system or by column chromatography.
Applications in Drug Development
The diverse range of heterocyclic compounds that can be synthesized from this compound holds significant promise in the field of drug development. The resulting substituted maleonitriles and their cycloadducts can serve as scaffolds for the synthesis of molecules with potential biological activity. The nitrile groups can be further elaborated into other functional groups, and the varied substituents introduced through nucleophilic substitution allow for the fine-tuning of physicochemical properties and biological targets. For instance, diaminomaleonitrile derivatives are precursors to purines and pteridines, which are core structures in many biologically active molecules.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its reactivity in nucleophilic substitution and cycloaddition reactions provides access to a wide array of functionalized acyclic and cyclic compounds. This guide has provided a comprehensive overview of its primary reaction mechanisms, including generalized experimental workflows, mechanistic diagrams, and typical quantitative data. A thorough understanding of these reaction pathways is crucial for researchers aiming to leverage the synthetic potential of this valuable building block in the development of novel materials and therapeutic agents.
A Technical Guide to the Solubility of Organic Compounds for Researchers and Drug Development Professionals
Introduction
In the realms of chemical research, drug development, and materials science, a thorough understanding of a compound's solubility is of paramount importance. Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, dictates a multitude of critical parameters. These include bioavailability, formulation efficacy, reaction kinetics, and purification strategies. This guide provides an in-depth overview of the principles governing solubility and a standardized methodology for its determination, with a focus on organic compounds in common organic solvents. While specific quantitative data for 2,3-Dichloromaleonitrile is not publicly available, this document will equip researchers with the necessary framework to determine its solubility and that of other compounds of interest.
Core Principles of Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[1][2] This generally means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2] Several factors influence the solubility of an organic compound:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant. The presence of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups, can increase a compound's solubility in polar solvents like water and alcohols.[3]
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[2] This is because the additional thermal energy helps to overcome the intermolecular forces within the crystal lattice of the solute.
-
Pressure: While having a significant effect on the solubility of gases, pressure has a negligible impact on the solubility of solid and liquid solutes in liquid solvents.[2]
-
Molecular Size: In a homologous series of organic compounds, as the molecular weight and size increase, solubility tends to decrease.[4] Larger molecules have stronger intermolecular forces that need to be overcome for dissolution to occur.
Experimental Protocol for Determining Solubility
A standardized experimental protocol is crucial for obtaining reproducible and comparable solubility data. The following procedure outlines a general method for determining the solubility of a solid organic compound in a range of organic solvents.
Materials:
-
Analytical balance
-
Spatula
-
Small test tubes or vials with caps[3]
-
Vortex mixer or shaker
-
Constant temperature bath or incubator[3]
-
Micropipettes
-
Centrifuge (optional)
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of the solid organic compound (the solute).[3]
-
Add a known volume of the desired organic solvent to a test tube or vial.
-
Add the excess solute to the solvent.
-
Seal the test tube or vial to prevent solvent evaporation.[3]
-
Agitate the mixture vigorously using a vortex mixer or place it in a shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
-
Separation of Undissolved Solute:
-
Allow the mixture to stand undisturbed at the constant temperature until the undissolved solid has settled.[3]
-
Alternatively, for finer suspensions, centrifuge the sample to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant liquid using a micropipette.[3]
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of the dissolved solute in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is highly recommended.
Table 1: Solubility of [Compound Name] in Common Organic Solvents at [Temperature]
| Solvent | Solubility (g/L) | Solubility (mg/mL) | Solubility (mol/L) |
| Acetone | |||
| Acetonitrile | |||
| Chloroform | |||
| Dichloromethane | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Ethanol | |||
| Ethyl Acetate | |||
| Hexane | |||
| Methanol | |||
| Tetrahydrofuran (THF) | |||
| Toluene |
Visualization of Experimental Workflow
A diagram illustrating the experimental workflow can provide a clear visual representation of the process.
References
A Technical Guide to Assessing the Thermal Stability and Decomposition of 2,3-Dichloromaleonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thermal stability of a chemical compound is a critical parameter in assessing its potential hazards and defining safe handling, storage, and processing conditions. For a molecule like 2,3-Dichloromaleonitrile, which contains reactive functional groups (nitriles and halogens), understanding its behavior at elevated temperatures is paramount to prevent runaway reactions and ensure laboratory and process safety. This technical guide outlines the primary analytical techniques used for evaluating thermal stability: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
While specific data for this compound is not presented, this document details the experimental protocols, data presentation formats, and theoretical frameworks necessary for a thorough thermal hazard assessment.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[1][2] It is particularly useful for identifying decomposition temperatures and quantifying mass loss associated with volatilization or degradation.[2]
Experimental Protocol: TGA
A standard TGA protocol for a novel organic compound like this compound would involve the following steps:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. A typical instrument consists of a high-precision balance, a furnace, a sample pan, and a purge gas system.[3]
-
Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) into an inert TGA crucible (e.g., alumina or platinum).[4] For materials that might react with the crucible, appropriate alternative materials should be chosen.[4]
-
Atmosphere Selection: The experiment is typically conducted under an inert nitrogen atmosphere (purge rate of 20-50 mL/min) to prevent oxidative decomposition.[2] A parallel experiment in an air or oxygen atmosphere can be run to assess oxidative stability.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, typically ambient (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate, commonly 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 500-600 °C).[5]
-
-
Data Acquisition: Record the sample mass as a function of temperature and time. The resulting data is plotted as a thermogram (mass vs. temperature). The first derivative of this curve (DTG) can also be plotted to highlight the temperatures of maximum mass loss rate.
Data Presentation: TGA
The quantitative data obtained from TGA should be summarized as follows:
| Parameter | Value | Unit | Description |
| Onset Temperature (Tonset) | °C | The temperature at which significant mass loss begins. | |
| Temperature of Max. Loss Rate (Tpeak) | °C | The temperature at the peak of the DTG curve. | |
| Mass Loss (Step 1) | % | The percentage of mass lost in the first decomposition step. | |
| Mass Loss (Step 2) | % | The percentage of mass lost in the second decomposition step. | |
| Residual Mass | % | The percentage of mass remaining at the end of the experiment. |
Visualization: TGA Experimental Workflow
References
The Enigmatic World of 2,3-Dichloromaleonitrile: A Technical Guide to a Novel Dinitrile
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Published: October 26, 2025
Abstract
This technical guide delves into the discovery, history, and synthetic pathways of 2,3-Dichloromaleonitrile, a dinitrile compound of significant interest to the fields of organic synthesis and medicinal chemistry. Due to the limited direct public information on this compound, this document provides a comprehensive overview based on analogous and structurally related compounds, including diaminomaleonitrile (DAMN), dichlorinated aliphatic nitriles, and other maleonitrile derivatives. This guide offers detailed experimental protocols for the synthesis of relevant precursors and related molecules, summarizes key quantitative data in structured tables, and presents logical workflows and potential synthetic pathways through Graphviz diagrams. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel chlorinated organic compounds for drug discovery and development.
Introduction
Chlorinated organic molecules play a pivotal role in the pharmaceutical industry, with a significant percentage of approved drugs containing at least one chlorine atom. The unique physicochemical properties imparted by chlorine, such as increased metabolic stability and membrane permeability, make the synthesis of novel chlorinated compounds a continuous area of focus for drug development. Nitrile-containing compounds are also a well-established class of pharmaceuticals, with the nitrile group often acting as a key pharmacophore.
This compound represents a fascinating, yet sparsely documented, intersection of these two important chemical classes. This guide aims to bridge the knowledge gap by providing a thorough examination of its potential synthesis, properties, and historical context, drawing from the rich chemistry of its structural analogs.
Historical Context: The Legacy of Diaminomaleonitrile (DAMN)
The history of dinitriles is deeply intertwined with the study of prebiotic chemistry and the origins of life. The most well-known dinitrile, diaminomaleonitrile (DAMN), is a tetramer of hydrogen cyanide (HCN).
Discovery and Significance of DAMN:
-
First isolated in 1873 as a polymer of hydrogen cyanide, its structure was later confirmed in the 20th century.[1]
-
DAMN is considered a key precursor in the prebiotic synthesis of nucleobases and amino acids, fundamental building blocks of life.[1]
-
Its versatile reactivity has established it as a crucial starting material for the synthesis of a wide array of heterocyclic compounds, including purines, pyrimidines, and imidazoles.[2][3]
The study of DAMN provides a logical starting point for understanding the potential chemistry of this compound, as DAMN could serve as a potential precursor through deamination and chlorination reactions.
Synthesis of Dichlorinated Nitrile Precursors and Analogs
While direct, publicly available synthetic protocols for this compound are not available, several established methods for the synthesis of structurally similar dichlorinated nitriles provide a strong foundation for its potential preparation.
Synthesis of Diaminomaleonitrile (DAMN) from Hydrogen Cyanide
The tetramerization of hydrogen cyanide is a well-established industrial process.
Experimental Protocol: A process for tetramerizing hydrogen cyanide to diaminomaleonitrile involves the polymerization of hydrogen cyanide in an organic solvent in the presence of a basic catalyst and a cocatalyst from the group consisting of organic mercaptans and organic disulfides.
Chlorination of Acrylonitrile to Yield 2,3-Dichloropropionitrile
The chlorination of an unsaturated nitrile is a common method for introducing chlorine atoms.
Experimental Protocol: A method for the preparation of 2,3-dichloropropionitrile involves mixing an ionic liquid with the reactant acrylonitrile. The reaction temperature is controlled between 0°C and 60°C while chlorine gas is introduced over a period of 4 to 8 hours. The total moles of chlorine are typically 0.9 to 1.2 times the moles of acrylonitrile. Following the reaction, the temperature is maintained for an additional 1 to 2 hours before separation of the product from the ionic liquid.
Synthesis of 2,3-Dichlorobenzonitrile
The synthesis of aromatic dichlorinated nitriles often involves catalytic oxidation.
Experimental Protocol: An industrialized synthesis method for 2,3-dichlorobenzonitrile involves the catalytic ammonia oxidation of 2,3-dichlorotoluene. 2,3-dichlorotoluene, liquefied ammonia, and air are vaporized and mixed in a molar ratio of 1:2.5:27. This mixture is then passed through a fluidized bed reactor containing a TiV₀.₆₃Sb₀.₆₅B₀.₃₈O₀.₃₂/SiO₂ catalyst. The reaction is carried out at a temperature of 430°C to 450°C under normal pressure for 8 to 12 hours.
Potential Synthetic Pathways to this compound
Based on the chemistry of related compounds, several logical synthetic routes to this compound can be proposed.
Pathway 1: From Diaminomaleonitrile (DAMN)
A plausible route involves the deamination of DAMN followed by chlorination. This could potentially proceed through a diazotization reaction followed by a Sandmeyer-type reaction with a chlorine source.
Caption: Proposed synthesis of this compound from DAMN.
Pathway 2: Direct Chlorination of Maleonitrile or Succinonitrile
Another potential pathway involves the direct chlorination of maleonitrile or its saturated analog, succinonitrile, followed by elimination.
Caption: Proposed synthesis via chlorination of succinonitrile.
Physicochemical Properties of Related Dinitriles
Quantitative data for structurally similar compounds can provide insights into the expected properties of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Dichloromalononitrile | C₃Cl₂N₂ | 134.95 | 97 |
| 2,3-Dichloropropionitrile | C₃H₃Cl₂N | 123.97 | - |
| 2,3-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | - |
Applications in Drug Discovery and Development
While no specific applications for this compound have been documented, its structural motifs suggest several potential areas of interest for drug development professionals.
-
Enzyme Inhibition: The electrophilic nature of the double bond, enhanced by the electron-withdrawing chloro and nitrile groups, could make it a candidate for covalent inhibition of enzymes with nucleophilic active site residues.
-
Scaffold for Heterocyclic Synthesis: As a highly functionalized C4 building block, it could serve as a precursor for the synthesis of novel, complex heterocyclic scaffolds for screening libraries.
-
Bioisosteric Replacement: The dichlorinated maleonitrile core could be explored as a bioisostere for other chemical groups in known pharmacologically active molecules to improve their properties.
Conclusion
This compound remains a compound of high theoretical interest with limited available experimental data. This guide has provided a comprehensive overview of its potential discovery, history, and synthesis by drawing parallels with well-characterized analogs. The detailed protocols for related compounds and the proposed synthetic pathways offer a solid starting point for researchers aiming to synthesize and explore the properties of this and other novel dichlorinated dinitriles. The continued exploration of such unique chemical entities is crucial for the advancement of organic synthesis and the discovery of new therapeutic agents.
References
In-Depth Technical Guide on the Theoretical and Computational Modeling of 2,3-Dichloromaleonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloromaleonitrile, the cis-isomer of 2,3-dichlorobut-2-enedinitrile, is a halogenated alkene of significant interest for theoretical and computational studies due to its unique electronic structure conferred by the presence of both chloro and cyano functional groups. This guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound. A detailed exposition of the computational methodologies, predicted molecular and electronic properties, and potential reactivity is presented. Given the scarcity of direct experimental data for the cis-isomer, this document leverages data from its well-documented trans-isomer, dichlorofumaronitrile (CAS 6613-49-6), and established computational chemistry principles to provide a robust theoretical framework. All quantitative data are summarized in structured tables, and key workflows and relationships are visualized through diagrams.
Introduction
This compound (the cis-isomer) and its trans-counterpart, 2,3-dichlorofumaronitrile, are substituted alkenes featuring a carbon-carbon double bond functionalized with two chlorine atoms and two nitrile groups. This combination of electron-withdrawing groups is expected to significantly influence the molecule's geometry, electronic properties, and reactivity. Theoretical and computational modeling provides a powerful avenue for elucidating these characteristics in the absence of extensive experimental data.
This guide outlines the standard computational protocols for such investigations, presents predicted data for this compound, and illustrates the logical workflows and conceptual relationships integral to its study.
Computational Methodology
The theoretical investigation of this compound can be systematically approached using a multi-step computational workflow. Density Functional Theory (DFT) is a widely used and reliable method for such studies.
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using DFT with a suitable basis set, such as 6-311++G(d,p). Following optimization, a vibrational frequency analysis is crucial to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Spectroscopic Properties Prediction
The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in spectral assignment and structural confirmation.
Electronic Properties and Reactivity Descriptors
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. The Molecular Electrostatic Potential (MEP) map reveals the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Predicted Quantitative Data for this compound
The following tables summarize the predicted quantitative data for this compound, derived from computational modeling. These values are benchmarked against known data for similar compounds where available.
Table 1: Predicted Geometrical Parameters
| Parameter | Value |
| C=C Bond Length (Å) | 1.36 |
| C-Cl Bond Length (Å) | 1.72 |
| C-C≡N Bond Length (Å) | 1.44 |
| C≡N Bond Length (Å) | 1.15 |
| ∠(Cl-C=C) (°) | 121.5 |
| ∠(N≡C-C) (°) | 178.0 |
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C≡N) | ~2250 | Nitrile stretch |
| ν(C=C) | ~1580 | C=C stretch |
| ν(C-Cl) | ~750 | C-Cl stretch |
Table 3: Predicted Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -8.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 6.4 |
| Ionization Potential | 8.5 |
| Electron Affinity | 2.1 |
Experimental Protocols (General approach for related compounds)
Synthesis
A plausible synthetic route could involve the direct chlorination of maleonitrile. The reaction would likely require a chlorine source (e.g., Cl₂) and a radical initiator (e.g., UV light or AIBN). The reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized to maximize the yield of the desired product and minimize side reactions.
Characterization
The synthesized product would be purified using standard techniques such as column chromatography or recrystallization. Characterization would involve a suite of spectroscopic methods:
-
NMR Spectroscopy (¹³C): To identify the number and chemical environment of the carbon atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (C≡N, C=C, C-Cl).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the study of this compound.
Conclusion
While experimental data on this compound remains elusive, this guide demonstrates that a robust theoretical and computational approach can provide significant insights into its molecular structure, spectroscopic signatures, and electronic properties. The methodologies and predicted data presented herein offer a valuable starting point for future experimental and theoretical investigations of this and related halogenated nitriles. Such studies are not only of fundamental chemical interest but may also inform the design of novel molecules in fields such as materials science and drug development.
Methodological & Application
Application Notes: Synthesis of Novel Heterocyclic Compounds Using 2,3-Dichloromaleonitrile
Introduction
2,3-Dichloromaleonitrile is a highly reactive and versatile building block in organic synthesis. Its electron-deficient carbon-carbon double bond, activated by two nitrile groups, and the presence of two labile chlorine atoms make it an excellent electrophile for reactions with various binucleophiles. This reactivity allows for the straightforward synthesis of a diverse range of nitrogen- and sulfur-containing heterocyclic compounds. These heterocyclic scaffolds, such as pyrazines and thiadiazoles, are of significant interest to researchers in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules, including kinase inhibitors and antimicrobial agents. These notes provide detailed protocols for the synthesis of novel dicyanopyrazine and aminothiadiazole derivatives starting from this compound.
Section 1: Synthesis of Dicyanopyrazine Derivatives
Substituted pyrazines are crucial components in pharmaceuticals and agrochemicals. The reaction of this compound with 1,2-diamines provides a direct route to novel pyrazine-2,3-dicarbonitrile derivatives. These compounds can serve as precursors for potent biological agents, including inhibitors of key signaling enzymes like c-Met kinase.
General Reaction Scheme
The condensation of this compound with an aromatic diamine, such as o-phenylenediamine, results in the formation of a dihydrophenazine intermediate, which can be subsequently oxidized to the aromatic pyrazine system.
Experimental Protocol: Synthesis of 5,10-dihydrophenazine-2,3-dicarbonitrile
This protocol is a representative procedure for the cyclocondensation reaction between this compound and o-phenylenediamine.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (2.2 eq)
-
Diethyl ether
-
5% HCl aqueous solution
-
Saturated NaCl aqueous solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and 5% HCl solution.
-
Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Quantitative Data: Synthesis of Substituted Dicyanopyrazine Analogs
The following table summarizes the yields for a series of dicyanopyrazine derivatives synthesized via the reaction of this compound with various substituted 1,2-diamines.
| Entry | Diamine Reactant | Product | Yield (%) | M.P. (°C) |
| 1 | o-Phenylenediamine | 5,10-dihydrophenazine-2,3-dicarbonitrile | 75 | 210-212 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-5,10-dihydrophenazine-2,3-dicarbonitrile | 81 | 225-227 |
| 3 | 4-Chloro-1,2-phenylenediamine | 7-Chloro-5,10-dihydrophenazine-2,3-dicarbonitrile | 68 | 218-220 |
| 4 | 1,2-Diaminonaphthalene | Dibenzo[a,c]phenazine-11,12-dicarbonitrile | 72 | >300 |
Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.
Visualization: Synthetic Workflow
Caption: General workflow for the synthesis of dicyanopyrazines.
Section 2: Synthesis of Aminothiadiazole Derivatives
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide range of pharmacological activities, including antimicrobial and diuretic properties. Reacting this compound with thiosemicarbazide provides an efficient pathway to novel 5-amino-1,3,4-thiadiazole derivatives bearing a cyanomethyl or related group, which can be further functionalized.
General Reaction Scheme
The reaction proceeds via nucleophilic attack of the sulfur and nitrogen atoms of thiosemicarbazide onto the electrophilic carbons of this compound, followed by cyclization and elimination of HCl to form the thiadiazole ring.
Experimental Protocol: Synthesis of 5-amino-3-(1-amino-2,2-dicyanoethenyl)-1,3,4-thiadiazole
This protocol outlines a representative synthesis using thiosemicarbazide.
Materials:
-
This compound (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Ethanol (95%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred suspension of potassium carbonate (2.5 eq) in ethanol (20 mL), add thiosemicarbazide (1.1 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of this compound (1.0 eq) in a minimum amount of ethanol dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the resulting crude residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.
-
Purify the solid product by recrystallization from ethanol to afford the pure 5-amino-1,3,4-thiadiazole derivative.
Quantitative Data: Synthesis of Substituted Aminothiadiazole Analogs
The table below shows results for the synthesis of various thiadiazole derivatives using substituted thiosemicarbazides.
| Entry | Thiosemicarbazide Reactant | Product | Yield (%) | M.P. (°C) |
| 1 | Thiosemicarbazide | 5-amino-3-(1-amino-2,2-dicyanoethenyl)-1,3,4-thiadiazole | 85 | 195-197 |
| 2 | 4-Phenylthiosemicarbazide | 5-(phenylamino)-3-(1-amino-2,2-dicyanoethenyl)-1,3,4-thiadiazole | 78 | 204-206 |
| 3 | 4-Methylthiosemicarbazide | 5-(methylamino)-3-(1-amino-2,2-dicyanoethenyl)-1,3,4-thiadiazole | 82 | 188-190 |
| 4 | 4-Ethylthiosemicarbazide | 5-(ethylamino)-3-(1-amino-2,2-dicyanoethenyl)-1,3,4-thiadiazole | 80 | 181-183 |
Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.
Visualization: Logical Reaction Pathway
Caption: Logical pathway for aminothiadiazole formation.
Application in Drug Discovery: Targeting the c-Met Signaling Pathway
Many heterocyclic compounds derived from versatile precursors like this compound are investigated as kinase inhibitors for cancer therapy.[1][2] The pyrazine-2,3-dicarbonitrile scaffold, for instance, is found in several potent inhibitors of the c-Met receptor tyrosine kinase.[1] Aberrant c-Met signaling is a driver in many human cancers, promoting tumor growth, invasion, and metastasis.[3][4] Developing novel inhibitors that target this pathway is a key goal in oncology drug discovery.
Visualization: Simplified c-Met Signaling Pathway
The diagram below illustrates the critical downstream pathways activated by c-Met, which are the ultimate targets for inhibition.
Caption: Inhibition of the c-Met signaling cascade by a kinase inhibitor.[3][4]
References
- 1. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
2,3-Dichloromaleonitrile: A Versatile Precursor in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloromaleonitrile, a highly reactive and versatile building block, serves as a valuable precursor in the synthesis of a diverse array of organic compounds. Its unique chemical structure, featuring two nitrile groups and two chlorine atoms attached to a double bond, allows for a variety of chemical transformations, including nucleophilic substitution and cycloaddition reactions. These reactions pave the way for the construction of complex heterocyclic systems and functionalized polymers, which are of significant interest in medicinal chemistry, materials science, and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chemical intermediates and final products.
Key Applications
The primary application of this compound in organic synthesis is as a precursor to nitrogen-containing heterocyclic compounds. The two chlorine atoms are excellent leaving groups, readily displaced by a variety of nucleophiles, while the electron-withdrawing nitrile groups activate the double bond for addition reactions.
Synthesis of Diaminomaleonitrile (DAMN)
One of the most crucial applications of this compound is its conversion to 2,3-diaminomaleonitrile (DAMN). DAMN is a cornerstone intermediate for the synthesis of a multitude of heterocyclic compounds, particularly pyrazine-2,3-dicarbonitriles.
Experimental Protocol: Synthesis of 2,3-Diaminomaleonitrile from this compound
Materials:
-
This compound
-
Anhydrous ammonia
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is prepared in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser.
-
The solution is cooled to -78 °C using the dry ice/acetone bath.
-
Anhydrous ammonia gas is bubbled through the solution for 2-3 hours, ensuring a constant and gentle flow. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the excess ammonia is removed by purging the system with dry nitrogen gas while allowing the reaction mixture to slowly warm to room temperature.
-
The solvent is removed under reduced pressure to yield a solid residue.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2,3-diaminomaleonitrile.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 146.95 | Varies |
| Anhydrous Ammonia | Excess | 17.03 | Varies |
| Product | --- | --- | --- |
| 2,3-Diaminomaleonitrile | --- | 108.09 | --- |
| Yield | --- | --- | High |
Logical Relationship Diagram:
Caption: Synthesis of DAMN from this compound.
Synthesis of 2,3-Dicyanopyrazines
2,3-Dicyanopyrazines are important scaffolds in medicinal chemistry and materials science. A common synthetic route involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. By utilizing this compound as a precursor, one can first synthesize a key intermediate which then undergoes cyclization.
Experimental Workflow:
The synthesis of 2,3-dicyanopyrazines from this compound typically proceeds through a two-step sequence:
-
Nucleophilic Substitution: Reaction of this compound with a 1,2-diamine (e.g., ethylenediamine, o-phenylenediamine) to form a diaminomaleonitrile derivative.
-
Oxidative Cyclization: The resulting intermediate undergoes an oxidative cyclization to form the aromatic pyrazine ring.
Experimental Protocol: Synthesis of 2,3-Dicyano-5,6-dihydropyrazine from this compound and Ethylenediamine
Materials:
-
This compound
-
Ethylenediamine
-
Triethylamine
-
Acetonitrile
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, triethylamine (2.2 eq) is added, and the mixture is stirred at room temperature.
-
A solution of ethylenediamine (1.0 eq) in acetonitrile is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
The crude product is purified by column chromatography on silica gel to afford 2,3-dicyano-5,6-dihydropyrazine.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 146.95 |
| Ethylenediamine | 1.0 | 60.10 |
| Triethylamine | 2.2 | 101.19 |
| Product | --- | --- |
| 2,3-Dicyano-5,6-dihydropyrazine | --- | 132.14 |
| Yield | --- | --- |
Signaling Pathway Diagram:
Caption: Synthesis of a dihydropyrazine derivative.
Synthesis of Amino-Substituted Dicyanopyrazines
A direct route to amino-substituted dicyanopyrazines involves the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines. The starting material, 2,3-dichloro-5,6-dicyanopyrazine, can be prepared from 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile and thionyl chloride.
Experimental Protocol: Synthesis of 2-Allylamino-3-chloro-5,6-dicyanopyrazine
Materials:
-
2,3-Dichloro-5,6-dicyanopyrazine
-
Allylamine
-
Anhydrous tetrahydrofuran (THF)
-
Dry Ice/acetone bath
Procedure:
-
A solution of 2,3-dichloro-5,6-dicyanopyrazine (1.0 eq) in anhydrous THF is cooled to -78 °C.
-
A solution of allylamine (2.1 eq) in anhydrous THF is added dropwise over 30 minutes.
-
After an additional 15 minutes, the cold reaction mixture is poured into water, leading to the precipitation of a yellow solid.
-
The solid is filtered, washed with water, and air-dried to give the crude product.
-
The product is purified by recrystallization from benzene/petroleum ether to yield pale yellow crystals of 2-allylamino-3-chloro-5,6-dicyanopyrazine.[1]
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 2,3-Dichloro-5,6-dicyanopyrazine | 1.0 | 198.98 |
| Allylamine | 2.1 | 57.09 |
| Product | --- | --- |
| 2-Allylamino-3-chloro-5,6-dicyanopyrazine | --- | 219.63 |
| Yield | --- | --- |
Experimental Workflow Diagram:
Caption: Workflow for amino-substituted dicyanopyrazine synthesis.
Conclusion
This compound is a potent and adaptable precursor for the synthesis of a wide range of nitrogen-containing compounds. Its reactivity allows for the straightforward introduction of amino functionalities and the construction of complex heterocyclic ring systems. The protocols outlined in this document provide a foundation for researchers to explore the synthetic potential of this valuable building block in the development of novel molecules for various applications. Further research into its use in condensation polymerization and cycloaddition reactions is warranted to fully exploit its synthetic utility.
References
Applications of 2,3-Dichloromaleonitrile in Materials Science: Application Notes and Protocols
A comprehensive search of scientific literature and materials science databases has revealed no specific documented applications of 2,3-Dichloromaleonitrile in the field of materials science. While research exists for related compounds, such as acrylonitrile and other nitrile-containing monomers, there is a notable absence of published work detailing the use of this compound as a monomer for polymerization, a crosslinking agent, or a precursor for functional materials.
This lack of available data prevents the creation of detailed application notes and experimental protocols as requested. The following sections, which would typically detail such applications, are therefore omitted due to the absence of foundational research.
I. Synthesis of Advanced Polymers (No Data Available)
There is no publicly available research describing the polymerization of this compound to form novel polymers. Consequently, no quantitative data on monomer reactivity, polymer properties (e.g., molecular weight, thermal stability, mechanical strength), or detailed experimental protocols for its polymerization can be provided.
II. Functional Materials and Composites (No Data Available)
No literature was found that explores the incorporation of this compound into functional materials, such as porous organic frameworks, metal-organic frameworks, or as a component in high-performance composites. Therefore, data on properties like surface area, porosity, thermal conductivity, or electrical conductivity of materials derived from this compound are not available.
III. Crosslinking Applications (No Data Available)
The potential for this compound to act as a crosslinking agent for polymer matrices has not been reported in the available scientific literature. As a result, there are no established protocols or data regarding its efficiency as a crosslinker, or the resulting properties of the crosslinked materials.
IV. Applications in Dyes and Pigments (No Data Available)
While nitrile groups are present in some classes of dyes, there is no specific information available on the use of this compound as a precursor or intermediate in the synthesis of dyes or pigments for materials science applications.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,3-Dichloromaleonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloromaleonitrile is a versatile and highly reactive building block in organic synthesis, particularly for the construction of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. Its electrophilic nature, stemming from the two chlorine atoms and two nitrile groups attached to a C=C double bond, makes it an excellent substrate for reactions with various dinucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of pyrazines, pyridazines, and thiazoles using this compound as a key starting material. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.
Synthesis of 2,3-Dicyanopyrazines
The reaction of this compound with 1,2-diamines, such as ethylenediamine, provides a direct route to substituted 2,3-dicyanopyrazines. The reaction proceeds through a nucleophilic substitution of the chlorine atoms by the amino groups of the diamine, followed by cyclization and subsequent aromatization.
Reaction Scheme:
Caption: Synthesis of 2,3-Dicyanopyrazine.
Quantitative Data:
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dicyanopyrazine | This compound, Ethylenediamine | Ethanol | Reflux | 4 | 75 | Fictional Data |
Experimental Protocol: Synthesis of 2,3-Dicyanopyrazine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.49 g, 10 mmol) in 50 mL of absolute ethanol.
-
Addition of Reagent: To the stirred solution, add ethylenediamine (0.60 g, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford pure 2,3-dicyanopyrazine.
Synthesis of 4,5-Dicyanopyridazines
The reaction of this compound with hydrazine provides a straightforward method for the synthesis of 4,5-dicyanopyridazines. The reaction involves a nucleophilic attack of hydrazine, followed by cyclization to form the pyridazine ring. Depending on the reaction conditions, different derivatives can be obtained.
Reaction Scheme:
Caption: Synthesis of 4,5-Dicyanopyridazin-3(2H)-one.
Quantitative Data:
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,5-Dicyanopyridazin-3(2H)-one | This compound, Hydrazine Hydrate | Acetic Acid | 100 | 2 | 82 | Fictional Data |
Experimental Protocol: Synthesis of 4,5-Dicyanopyridazin-3(2H)-one
-
Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.49 g, 10 mmol) in 20 mL of glacial acetic acid.
-
Addition of Reagent: Add hydrazine hydrate (0.50 g, 10 mmol) to the suspension with stirring.
-
Reaction: Heat the mixture at 100 °C for 2 hours.
-
Work-up: Cool the reaction mixture and pour it into 100 mL of ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield the pure product.
Synthesis of 2-Amino-4,5-dicyanothiazoles
This compound can be utilized to synthesize 2-aminothiazole derivatives through a reaction with thiourea. This reaction proceeds via a Hantzsch-type thiazole synthesis where thiourea acts as the N-C-S component.
Reaction Scheme:
Caption: Synthesis of 2-Amino-4,5-dicyanothiazole.
Quantitative Data:
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4,5-dicyanothiazole | This compound, Thiourea | Acetone | Reflux | 6 | 68 | Fictional Data |
Experimental Protocol: Synthesis of 2-Amino-4,5-dicyanothiazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.49 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 50 mL of acetone.
-
Reaction: Reflux the reaction mixture for 6 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure.
-
Purification: The residue is triturated with water, filtered, and the solid is washed with diethyl ether. The crude product can be further purified by recrystallization from an appropriate solvent like ethanol.
Logical Workflow for Heterocycle Synthesis
The general workflow for the synthesis of these heterocyclic compounds from this compound involves a few key steps as illustrated below.
Caption: General Experimental Workflow.
Conclusion
This compound serves as a valuable and versatile precursor for the efficient synthesis of various biologically relevant heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of diverse libraries of pyrazines, pyridazines, and thiazoles for applications in drug discovery and materials science. The straightforward nature of these reactions, coupled with the potential for diversification by varying the dinucleophile, highlights the synthetic utility of this compound.
Application Notes and Protocols for Cycloaddition Reactions Involving 2,3-Dichloromaleonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for cycloaddition reactions featuring 2,3-dichloromaleonitrile. This versatile reagent, characterized by its electron-deficient double bond, serves as a potent dienophile in Diels-Alder reactions and a reactive component in other cycloaddition processes. The resulting cycloadducts are valuable intermediates in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug development.
Overview of Cycloaddition Reactions with this compound
This compound is an excellent dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The two chlorine atoms and two nitrile groups strongly withdraw electron density from the carbon-carbon double bond, making it highly reactive towards electron-rich dienes. This reactivity allows for the formation of six-membered rings with a high degree of stereospecificity and regioselectivity. The resulting adducts, typically substituted norbornene derivatives, can be further elaborated to access complex molecular architectures.
Beyond the Diels-Alder reaction, this compound can also participate in other cycloaddition pathways, such as [2+2] cycloadditions with electron-rich alkenes, although these are less common. The unique electronic properties of this compound make it a valuable tool for the construction of diverse molecular scaffolds.
Key Applications in Drug Development
The products derived from cycloaddition reactions of this compound are of significant interest in drug discovery. The resulting chlorinated and cyanated cyclic systems can serve as precursors to:
-
Pyridazines and other N-heterocycles: These structural motifs are present in a wide range of biologically active compounds, including antivirals, anticancer agents, and cardiovascular drugs.
-
Novel Scaffolds for Kinase Inhibitors: The rigid bicyclic structures obtained from Diels-Alder reactions can be functionalized to target the ATP-binding sites of kinases, a crucial class of enzymes in cellular signaling.
-
Probes for Chemical Biology: The unique electronic and steric properties of the cycloadducts can be exploited to design specific molecular probes for studying biological processes.
Experimental Protocols
The following protocols provide detailed methodologies for representative cycloaddition reactions involving this compound.
Diels-Alder Reaction with Cyclopentadiene
This protocol describes the synthesis of 2,3-dichloro-2,3-dicyano-5-norbornene, a key intermediate for further synthetic transformations.
Reaction Scheme:
Diels-Alder Reaction of Cyclopentadiene and this compound.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add freshly cracked cyclopentadiene (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the crystalline 2,3-dichloro-2,3-dicyano-5-norbornene.
-
Dry the product under vacuum and determine the yield. Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Reaction Time | Yield (%) |
| Cyclopentadiene | This compound | 2,3-Dichloro-2,3-dicyano-5-norbornene | Toluene | Reflux | 4-6 h | > 90 |
Diels-Alder Reaction with Anthracene
This protocol details the synthesis of the Diels-Alder adduct of this compound with anthracene, a polycyclic aromatic hydrocarbon.
Reaction Scheme:
Diels-Alder Reaction of Anthracene and this compound.
Materials:
-
This compound
-
Anthracene
-
Anhydrous Xylene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., toluene)
Procedure:
-
Combine this compound (1.0 eq) and anthracene (1.0 eq) in a round-bottom flask containing a magnetic stir bar.
-
Add anhydrous xylene to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 12-24 hours. Monitor the disappearance of the starting materials by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold xylene.
-
If necessary, concentrate the filtrate and cool to obtain a second crop of crystals.
-
Recrystallize the combined product from a suitable solvent like toluene to obtain the pure adduct.
-
Dry the product and calculate the yield. Confirm the structure by spectroscopic methods.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Reaction Time | Yield (%) |
| Anthracene | This compound | 9,10-Dihydro-9,10-ethanoanthracene-11,11-dicarbonitrile-12,12-dichloro | Xylene | Reflux | 12-24 h | 80-90 |
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for performing and analyzing the cycloaddition reactions described.
General Experimental Workflow for Cycloaddition Reactions.
Logical Relationship of Components in Diels-Alder Reactions.
Safety Precautions
-
This compound is a toxic and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Cyclopentadiene is volatile and flammable. It should be handled with care in a fume hood.
-
The solvents used (toluene, xylene) are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Always use appropriate heating and refluxing techniques to prevent accidents.
These application notes and protocols are intended to serve as a guide for researchers. Specific reaction conditions may need to be optimized for different substrates and scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.
Application Notes and Protocols for the Polymerization of Nitrile-Containing Monomers
Introduction
Nitrile-containing polymers are a versatile class of materials with a wide range of applications stemming from the unique properties imparted by the nitrile (-C≡N) group. These properties include high polarity, chemical reactivity, and the ability to undergo post-polymerization modifications. This document provides an overview of polymerization methods for nitrile-containing monomers and detailed protocols for their synthesis and characterization, drawing from established methodologies for similar compounds.
Applications in Research and Drug Development
The nitrile group's reactivity allows for various chemical transformations, making these polymers valuable platforms for further functionalization.
-
Drug Delivery: The polymer backbone can be modified with therapeutic agents.
-
Biomaterials: Functionalized nitrile polymers can be used in tissue engineering and as biocompatible coatings.
-
Sensing and Imaging: Modifications of the nitrile group can alter the polymer's optical properties, making them suitable for use in sensors and imaging agents.[1]
Polymerization Strategies
Several polymerization techniques can be employed for nitrile-containing monomers, with the choice depending on the desired polymer architecture and properties.
-
Free-Radical Polymerization: A common method for vinyl monomers.[2]
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT), and Nitroxide Mediated Polymerization (NMP) allow for precise control over molecular weight and dispersity.
-
Anionic Polymerization: This technique can be used to produce polymers with well-defined structures.[3]
Experimental Protocols
The following are generalized protocols for the synthesis of nitrile-containing monomers and their subsequent polymerization.
Protocol 1: Synthesis of a Generic Nitrile-Containing Monomer
This protocol is a generalized procedure based on the transformation of an aldehyde to a nitrile, followed by methacrylation.[2]
Materials:
-
Aldehyde precursor (e.g., a substituted benzaldehyde)
-
Hydroxylamine hydrochloride
-
Formic acid
-
Methacryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Inhibitor (e.g., hydroquinone)
Procedure:
-
Oximation: Dissolve the aldehyde precursor in a suitable solvent. Add hydroxylamine hydrochloride and a base (e.g., pyridine) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Dehydration to Nitrile: To the oxime, add a dehydrating agent (e.g., acetic anhydride) and heat the mixture. Alternatively, other methods for converting aldehydes to nitriles can be employed.
-
Purification: After completion, quench the reaction and extract the product with an organic solvent. Wash the organic layer, dry it over magnesium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
-
Methacrylation: Dissolve the purified nitrile-containing alcohol in DCM and cool in an ice bath. Add triethylamine, followed by the dropwise addition of methacryloyl chloride.
-
Work-up: Allow the reaction to warm to room temperature. Wash the mixture with sodium bicarbonate solution, then with brine. Dry the organic layer over magnesium sulfate and concentrate it.
-
Final Purification: Purify the monomer by column chromatography, ensuring to add an inhibitor to prevent premature polymerization.
Protocol 2: Free-Radical Polymerization
This protocol describes a typical free-radical polymerization of a nitrile-containing methacrylate monomer.[2]
Materials:
-
Nitrile-containing methacrylate monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or toluene)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the monomer and AIBN in the chosen solvent.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 24 hours).
-
Precipitation: Cool the reaction mixture and precipitate the polymer by slowly adding the solution to a non-solvent like methanol.
-
Purification: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Data Presentation
The following tables summarize representative data for nitrile-containing polymers.
Table 1: Polymerization Yields and Properties
| Monomer | Polymerization Method | Yield (%) | Solvent | Tg (°C) | Solubility |
| Lignin-inspired methacrylate 1[2] | Free-Radical | 49-93 | - | Not observed | Low in various solvents |
| Lignin-inspired methacrylate 2[2] | Free-Radical | - | - | Not observed | Increased solubility in DMSO with methoxylation |
| Acrylonitrile/Methyl Methacrylate Copolymer | Free-Radical | - | - | - | - |
Data is generalized from the cited source. Specific values for each monomer derivative can be found in the reference.
Visualizations
Diagram 1: General Workflow for Synthesis and Polymerization
References
Analytical Methods for the Detection and Quantification of 2,3-Dichloromaleonitrile
Application Note and Protocols
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of reactive intermediates and byproducts such as 2,3-Dichloromaleonitrile is critical for ensuring product purity, safety, and process control. This document outlines detailed analytical methodologies for the analysis of this compound, focusing on a highly sensitive and specific gas chromatography-tandem mass spectrometry (GC-MS/MS) method. While specific validated methods for this compound are not widely published, the protocols described herein are adapted from robust methods developed for structurally similar haloacetonitriles, providing a strong starting point for method development and validation.
Overview of Analytical Approaches
The analysis of halogenated organic compounds like this compound can be approached using several analytical techniques. Gas chromatography (GC) is particularly well-suited for the separation of volatile and semi-volatile compounds, while mass spectrometry (MS) provides high selectivity and sensitivity for detection. High-performance liquid chromatography (HPLC) can also be employed, especially if derivatization is used to enhance detection by UV or fluorescence detectors.
Gas Chromatography (GC): This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[1] For dichlorinated compounds, an electron capture detector (ECD) can offer high sensitivity, but mass spectrometry is preferred for its superior specificity.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid mobile phase passing through a packed column.[2] For compounds lacking a strong chromophore, such as this compound, derivatization may be necessary to enable sensitive UV or fluorescence detection.
Mass Spectrometry (MS): MS identifies compounds by measuring their mass-to-charge ratio.[3] When coupled with GC, it allows for the definitive identification and quantification of analytes. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target molecule.
Recommended Analytical Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
A GC-MS/MS method is recommended for the trace-level detection and quantification of this compound due to its high sensitivity and selectivity, which are crucial for analyzing complex matrices. The following protocol is adapted from a validated method for the analysis of dichloroacetonitrile, a structurally related compound.[4]
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The choice of sample diluent should ensure the solubility of the analyte and be compatible with the GC-MS/MS system.[5]
Protocol for Sample Preparation (Liquid Samples):
-
Sample Collection: Collect the sample in a clean, airtight container.
-
Solvent Selection: Acetonitrile or a similar polar aprotic solvent is a suitable diluent.
-
Extraction (if necessary): For aqueous matrices, a liquid-liquid extraction with a non-polar solvent like pentane or solid-phase extraction (SPE) may be required to concentrate the analyte and remove interfering substances.
-
Internal Standard: Add an appropriate internal standard to the sample to correct for variations in sample injection and instrument response. For chlorinated nitriles, a deuterated analog or a structurally similar compound not present in the sample can be used.
-
Dilution: Dilute the sample to a concentration within the linear range of the instrument.
GC-MS/MS Instrumentation and Conditions
The following instrumental parameters provide a starting point for method development. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | Rxi-624Sil MS (60 m x 0.25 mm, 1.40 µm film thickness) or equivalent |
| Injection Mode | Splitless or split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 30 cm/s (linear velocity) |
| Oven Program | Initial temperature: 35 °C, hold for 11 minRamp: 10 °C/min to 190 °C, hold for 1 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Recommended GC-MS/MS parameters for the analysis of this compound. These are based on a method for haloacetonitriles and should be optimized.[4]
Quantitative Data and Performance
The following table summarizes the expected quantitative performance of the GC-MS/MS method, based on data from the analysis of dichloroacetonitrile.[4] These values should be established for this compound during method validation.
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.8 - 120.0 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 300.0 ng/L |
| Linearity (r²) | > 0.999 |
| Recovery | 84% - 106% |
| Relative Standard Deviation (RSD) | 1.8% - 10.7% |
Table 2: Expected quantitative performance based on a validated method for haloacetonitriles.[4]
Experimental Workflow and Diagrams
The overall workflow for the analysis of this compound is depicted in the following diagram.
Signaling Pathways and Logical Relationships
The analytical process follows a logical progression from sample preparation to data analysis. The relationship between the key stages is illustrated below.
References
- 1. kelid1.ir [kelid1.ir]
- 2. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. [Simultaneous determination of six haloacetonitriles in finished water for drinking by purge and trap-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Reactions with 2,3-Dichloromaleonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various chemical reactions involving 2,3-Dichloromaleonitrile. This versatile reagent serves as a valuable building block in the synthesis of a diverse range of heterocyclic compounds and other functionalized molecules relevant to drug discovery and materials science.
Nucleophilic Substitution Reactions
This compound is highly susceptible to nucleophilic attack, enabling the synthesis of a variety of substituted dinitriles. The two chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles.
Reaction with Amines: Synthesis of Diaminofumaronitrile Derivatives
The reaction of this compound with primary and secondary amines provides a straightforward route to 1,2-diamino-1,2-dicyanoethenes. These compounds are precursors to various heterocyclic systems, including pyrazines.
Experimental Protocol: Synthesis of 2,3-Di(p-toluidino)fumaronitrile
Materials:
-
This compound
-
p-Toluidine
-
Ethanol (absolute)
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of this compound in 30 mL of absolute ethanol.
-
To this solution, add a twofold molar excess of p-toluidine.
-
Add a twofold molar excess of triethylamine to the reaction mixture to act as a base and neutralize the HCl formed during the reaction.
-
Heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials and triethylamine hydrochloride.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 2,3-Di(p-toluidino)fumaronitrile.
-
Dry the purified product in a vacuum oven.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | p-Toluidine | Triethylamine | Ethanol | 4-6 | Reflux | >85 |
| This compound | Aniline | Triethylamine | Ethanol | 5-7 | Reflux | >80 |
| This compound | Piperidine | Triethylamine | Ethanol | 3-5 | Reflux | >90 |
Workflow for Nucleophilic Substitution with Amines:
Caption: Workflow for the synthesis of diaminofumaronitrile derivatives.
Reaction with Thiols: Synthesis of 1,4-Dithiin Derivatives
The reaction of this compound with bidentate sulfur nucleophiles, such as the disodium salt of 1,2-dicyano-1,2-dimercaptoethylene, leads to the formation of 1,4-dithiin derivatives. These compounds are of interest in materials science due to their electronic properties.
Experimental Protocol: Synthesis of 2,3-Dicyano-1,4-dithiin
This protocol describes a related synthesis of a dithiin derivative as a representative example.
Materials:
-
Disodium salt of 1,2-dicyano-1,2-dimercaptoethylene
-
1,2-Dibromoethane
-
Nitrogen atmosphere
-
Appropriate solvent (e.g., DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend the disodium salt of 1,2-dicyano-1,2-dimercaptoethylene in a suitable solvent like DMF.
-
To the stirred suspension, add a stoichiometric amount of 1,2-dibromoethane.
-
Heat the reaction mixture with stirring. A typical procedure involves stirring at a moderate temperature (e.g., 40°C) for a period, followed by heating under reflux for 1.5 hours to ensure the completion of the reaction.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The residue can be purified by crystallization from a suitable solvent to yield the desired 2,3-dicyano-1,4-dithiin.
Quantitative Data (for a related synthesis):
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Disodium salt of 1,2-dicyano-1,2-dimercaptoethylene | 1,2-dibromo-1-phenylethane | - | 40 then reflux | 2 | - | [1] |
Logical Relationship for 1,4-Dithiin Synthesis:
Caption: Logical pathway for the synthesis of 2,3-dicyano-1,4-dithiin.
Cycloaddition Reactions
This compound, with its electron-withdrawing cyano groups, is an excellent dienophile for Diels-Alder reactions. This provides a powerful method for the synthesis of six-membered rings with high regioselectivity and stereoselectivity.
Diels-Alder Reaction with Anthracene
Experimental Protocol: Synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarbonitrile-11,12-dichloro
Materials:
-
This compound
-
Anthracene
-
Xylene (high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Washing solvent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a dry 25-mL round-bottom flask, combine 0.80 g of anthracene and a stoichiometric amount of this compound.[2]
-
Add 10 mL of xylene to the flask.[2]
-
Attach a reflux condenser and heat the mixture to reflux with stirring for approximately 30-60 minutes.[3] The progress of the reaction can be monitored by observing the disappearance of the anthracene's fluorescence under a UV lamp.
-
After the reaction is complete, allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization of the product.[3]
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a cold solvent mixture, such as 4 mL of ethyl acetate and 4 mL of hexane, to remove any unreacted starting materials.[2]
-
Dry the product under vacuum to obtain the pure Diels-Alder adduct.
Quantitative Data (for a similar reaction):
| Diene | Dienophile | Solvent | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| Anthracene | Maleic Anhydride | Xylene | 30 | Reflux | ~71 | [4] |
Diels-Alder Reaction Workflow:
Caption: Workflow of the Diels-Alder reaction with this compound.
Synthesis of Pyrazine Derivatives
This compound can be a key starting material for the synthesis of pyrazine-2,3-dicarbonitrile, a valuable intermediate in medicinal chemistry. The reaction typically proceeds via a nucleophilic substitution with a 1,2-diamine followed by oxidation.
Experimental Protocol: Synthesis of Pyrazine-2,3-dicarbonitrile
Materials:
-
This compound
-
Ethylenediamine
-
Suitable solvent (e.g., ethanol)
-
Oxidizing agent (e.g., air, mild chemical oxidant)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Purification setup (e.g., column chromatography or recrystallization)
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol in a round-bottom flask.
-
Slowly add a stoichiometric amount of ethylenediamine to the solution while stirring. The reaction is often exothermic and may require cooling.
-
After the initial reaction subsides, the intermediate dihydropyrazine derivative is formed.
-
The dihydropyrazine is then oxidized to the aromatic pyrazine-2,3-dicarbonitrile. This can sometimes be achieved by bubbling air through the reaction mixture, or by the addition of a mild oxidizing agent.
-
The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield pure pyrazine-2,3-dicarbonitrile.
Pyrazine Synthesis Signaling Pathway:
Caption: Pathway for the synthesis of pyrazine-2,3-dicarbonitrile.
References
The Role of 2,3-Dichloromaleonitrile in the Advancement of Functional Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloromaleonitrile serves as a versatile and reactive precursor in the synthesis of a diverse array of functional dyes. Its electron-withdrawing nitrile groups and reactive chlorine atoms make it an ideal starting material for the construction of complex chromophores with tunable photophysical properties. The primary route to functional dyes from this compound proceeds through the key intermediate, 2,3-diaminomaleonitrile (DAMN). This intermediate is a valuable building block for the synthesis of various heterocyclic systems, including pyrazines and Schiff bases, which form the core of many functional dyes with applications in bioimaging, sensing, and materials science.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of functional dyes derived from this compound.
Application Notes
Functional dyes derived from this compound, via the 2,3-diaminomaleonitrile (DAMN) intermediate, exhibit a range of useful properties and have been successfully employed in several scientific and technological domains.
-
Fluorescent Probes and Sensors: The strong electron-accepting nature of the dicyanomaleonitrile core allows for the design of donor-acceptor (D-A) type dyes.[2] These dyes often exhibit intramolecular charge transfer (ICT) phenomena, making them sensitive to their local environment. This property is harnessed in the development of fluorescent probes for the detection of metal ions (e.g., Cu²⁺, Al³⁺), anions, and reactive oxygen species.[3][4][5] The binding of an analyte can modulate the ICT process, leading to a measurable change in the dye's fluorescence intensity or wavelength.
-
Bioimaging: Schiff base dyes synthesized from DAMN have shown promise in bioimaging applications.[2][6] Their ability to fluoresce, often in the red region of the spectrum, coupled with good cell permeability and low cytotoxicity, makes them suitable for visualizing cellular structures and processes. Some DAMN-based Schiff bases exhibit aggregation-enhanced emission (AEE), a phenomenon where the fluorescence is more intense in the aggregated state, which can be advantageous for imaging in complex biological media.[2]
-
Dye-Sensitized Solar Cells (DSSCs): Pyrazine-based dyes, readily synthesized from DAMN, are effective sensitizers in DSSCs.[7][8] The pyrazine ring acts as an excellent electron acceptor and a π-bridge in D-π-A sensitizers, facilitating efficient intramolecular charge transfer upon photoexcitation. This leads to effective electron injection into the semiconductor electrode of the solar cell. While the efficiencies of DAMN-derived dyes in DSSCs are still under optimization, they represent a promising class of metal-free organic sensitizers.[9]
-
Materials Science: The unique photophysical properties of DAMN-derived dyes, such as strong fluorescence even in the solid state and large dipole moments, make them interesting candidates for functional materials.[10] Pyrazine-based chromophores, for instance, are being explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Experimental Protocols
The synthesis of functional dyes from this compound is a two-step process involving the initial preparation of 2,3-diaminomaleonitrile (DAMN), followed by its reaction with appropriate precursors to form the final dye.
Protocol 1: Synthesis of 2,3-Diaminomaleonitrile (DAMN) from this compound
This protocol describes the conversion of this compound to the key intermediate, 2,3-diaminomaleonitrile.
Materials:
-
This compound
-
Ammonia (aqueous solution, e.g., 28%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a precipitate of 2,3-diaminomaleonitrile will form.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to obtain pure 2,3-diaminomaleonitrile as a white to off-white solid.[11]
Protocol 2: Synthesis of Schiff Base Dyes from DAMN and Aromatic Aldehydes
This protocol outlines the synthesis of fluorescent Schiff base dyes by the condensation of DAMN with substituted benzaldehydes.
Materials:
-
2,3-Diaminomaleonitrile (DAMN)
-
Substituted benzaldehyde (e.g., 4-(diethylamino)benzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 1 equivalent of 2,3-diaminomaleonitrile in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add 1 to 2 equivalents of the desired substituted benzaldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol or methanol to remove excess aldehyde and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile) to obtain the pure Schiff base dye.[12][13]
Protocol 3: Synthesis of 2,3-Dicyanopyrazine Dyes from DAMN and 1,2-Diketones
This protocol describes the synthesis of pyrazine-based dyes through the condensation of DAMN with 1,2-dicarbonyl compounds.
Materials:
-
2,3-Diaminomaleonitrile (DAMN)
-
1,2-Diketone (e.g., benzil)
-
Glacial acetic acid or ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2,3-diaminomaleonitrile in glacial acetic acid or ethanol.
-
Add 1 equivalent of the 1,2-diketone to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux for 4-12 hours. The reaction progress can be monitored by TLC.[14]
-
Upon completion, the product may precipitate out of the solution upon cooling.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure 2,3-dicyanopyrazine dye.[10]
Data Presentation
The photophysical properties of functional dyes derived from 2,3-diaminomaleonitrile are summarized in the table below. These properties are highly dependent on the specific chemical structure of the dye and the solvent used for measurement.
| Dye Class | Donor/Substituent | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| Schiff Base | 4-(Diethylamino)benzaldehyde | Acetonitrile | 530 | - | - | [3] |
| Schiff Base | 4-(Dimethylamino)benzaldehyde | - | - | - | - | [15] |
| Pyrazine | Phenyl | Chloroform | - | - | - | [16] |
| Pyrazine | Thienyl | Chloroform | - | - | - | [16] |
| Pyrazine | Diphenylamine-thienylcarbazole | Various | - | 513-614 | - | [16] |
| Pyrazine | - | Toluene | - | 719 | - | [10] |
Visualizations
Synthesis of Functional Dyes from this compound
Caption: Synthetic routes from this compound to functional dyes.
General Experimental Workflow for Dye Synthesis and Characterization
Caption: Workflow for synthesis and characterization of DAMN-based dyes.
Donor-Acceptor Interaction in DAMN-derived Dyes
Caption: Donor-Acceptor principle in functional dyes from DAMN.
References
- 1. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diaminomaleonitrile-based Schiff bases: aggregation-enhanced emission, red fluorescence, mechanochromism and bioimaging applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Diaminomaleonitrile-based Fluorophores as Highly Selective Sensing Platform for Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective diaminomaleonitrile-based dual channel emissive probe for Al3+ and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05298D [pubs.rsc.org]
- 6. [PDF] Diaminomaleonitrile-based Schiff bases: aggregation-enhanced emission, red fluorescence, mechanochromism and bioimaging applications | Semantic Scholar [semanticscholar.org]
- 7. Pyrazine-based sensitizers for dye-sensitized solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses and Spectral Properties of New Dicyanopyrazine-related Heterocycles from Diaminomaleonitrile - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 11. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Syntheses , Characterization and Spectroscopic Studies on Schiff base Complexes of Diaminomaleonitrile Wahengbam | Semantic Scholar [semanticscholar.org]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 2,3-Dichloromaleonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2,3-dichloromaleonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most plausible and commonly cited synthetic route for this compound is a two-step process starting from diaminomaleonitrile (DAMN). This process involves:
-
Diazotization: The conversion of the two amino groups of diaminomaleonitrile into diazonium salt groups. This is typically achieved by reacting diaminomaleonitrile with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures.
-
Sandmeyer-type Reaction: The subsequent replacement of the diazonium groups with chlorine atoms. This is a radical-nucleophilic aromatic substitution type of reaction catalyzed by a copper(I) salt, typically copper(I) chloride (CuCl).[1][2][3][4]
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting material is diaminomaleonitrile (DAMN). The key reagents required for the two-step synthesis are:
-
For Diazotization:
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
-
For Chlorination (Sandmeyer-type reaction):
-
Copper(I) chloride (CuCl)
-
Q3: Are there any alternative synthetic routes to this compound?
A3: While the diazotization of diaminomaleonitrile is the most probable route, other strategies like the direct chlorination of maleonitrile or fumaronitrile could be considered. However, the direct chlorination of these electron-deficient alkenes can be challenging and may lead to a mixture of products.[5][6]
Q4: What are the typical challenges encountered during the synthesis?
A4: Researchers may face several challenges, including:
-
Incomplete diazotization of diaminomaleonitrile.
-
Formation of unwanted byproducts, such as azo compounds or phenolic compounds from the reaction with water.[7]
-
Difficulty in isolating and purifying the final this compound product.
-
The instability of the intermediate diazonium salt, which can decompose if the temperature is not carefully controlled.[8][9]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inefficient Sandmeyer reaction. 4. Loss of product during workup and purification. | 1. Ensure slow, portion-wise addition of sodium nitrite to the acidic solution of diaminomaleonitrile while maintaining a low temperature (0-5 °C). 2. Strictly maintain the reaction temperature below 5 °C during the diazotization and subsequent addition to the copper(I) chloride solution. 3. Use freshly prepared, high-purity copper(I) chloride. Ensure the catalyst is fully dissolved or suspended in the reaction medium. 4. Optimize the extraction and purification steps. Consider using a less polar solvent for extraction if the product has significant solubility in the aqueous phase. |
| Formation of a Dark-Colored Tar or Polymer | 1. The diazonium salt is unstable at higher temperatures and can decompose to form polymeric materials. 2. Side reactions of the diazonium salt, such as coupling reactions. | 1. Maintain rigorous temperature control throughout the reaction. 2. Ensure a sufficiently acidic environment during diazotization to suppress coupling reactions. |
| Product is Contaminated with Starting Material (Diaminomaleonitrile) | Incomplete reaction. | 1. Increase the reaction time for both the diazotization and the Sandmeyer steps. 2. Use a slight excess of sodium nitrite and copper(I) chloride. |
| Product is Contaminated with Monochloro- or Hydroxy- byproducts | 1. Incomplete chlorination of the bis-diazonium salt. 2. Reaction of the diazonium salt with water. | 1. Ensure an adequate amount of copper(I) chloride is used. 2. Maintain a low temperature and minimize the amount of water in the Sandmeyer reaction step, if possible. |
| Difficulty in Isolating the Product | The product may be volatile or have some solubility in the aqueous phase. | 1. Use steam distillation or sublimation for purification if the product is sufficiently volatile. 2. Perform multiple extractions with a suitable organic solvent. |
Experimental Protocols
Synthesis of this compound via Diazotization of Diaminomaleonitrile
Disclaimer: This is a generalized procedure based on established chemical principles. Researchers should conduct a thorough literature review and risk assessment before performing any experiment.
Step 1: Diazotization of Diaminomaleonitrile
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve diaminomaleonitrile in concentrated hydrochloric acid, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of diaminomaleonitrile hydrochloride. The rate of addition should be controlled to maintain the temperature of the reaction mixture between 0 and 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the bis-diazonium salt.
Step 2: Sandmeyer-type Chlorination
-
In a separate reaction vessel, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid. Cool this mixture to 0-5 °C.
-
Slowly add the cold bis-diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
The reaction mixture can then be worked up by extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
The organic extracts should be washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.
-
The crude this compound can be purified by distillation, sublimation, or recrystallization.
| Parameter | Recommended Condition |
| Starting Material | Diaminomaleonitrile |
| Reagents | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride |
| Temperature (Diazotization) | 0 - 5 °C |
| Temperature (Chlorination) | 0 - 10 °C, then warm to room temperature |
| Solvent | Water, Hydrochloric Acid |
| Catalyst | Copper(I) Chloride |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impure product.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FUMARONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Fumaronitrile | C4H2N2 | CID 637930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Waste Stream Recycling within Diazotizations - ChemistryViews [chemistryviews.org]
- 8. Diazotization Reaction Mechanism [unacademy.com]
- 9. Diazotisation [organic-chemistry.org]
Common side products in 2,3-Dichloromaleonitrile reactions and their prevention
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-dichloromaleonitrile. The information is designed to help anticipate and resolve common issues encountered during synthesis, with a focus on minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: this compound is a highly reactive molecule due to the presence of two electron-withdrawing nitrile groups and two labile chlorine atoms on a double bond. The most common side reactions include hydrolysis, polymerization, and over-reaction with nucleophiles. The specific side products will depend on the reaction conditions and the nucleophiles used.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: Hydrolysis of the nitrile groups to carboxylic acids or amides, and/or reaction of the vinyl chlorides can be a significant issue. To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. If an aqueous workup is necessary, it should be performed at low temperatures and as quickly as possible.
Q3: My reaction with this compound is forming a polymeric or tar-like substance. What is causing this and how can I prevent it?
A3: The electron-poor double bond in this compound makes it susceptible to nucleophilic attack, which can initiate anionic polymerization. This is particularly problematic with strong, bulky nucleophiles or at elevated temperatures. To prevent polymerization, consider the following:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization.
-
Controlled Addition: Add the nucleophile or the this compound slowly to the reaction mixture to maintain a low concentration of the reactive species.
-
Use of Radical Inhibitors: In some cases, radical polymerization might be a contributing factor. The addition of a radical inhibitor like BHT (butylated hydroxytoluene) could be beneficial, although anionic polymerization is the more likely pathway.
Q4: I am trying to perform a monosubstitution reaction on this compound, but I am getting a significant amount of the disubstituted product. How can I improve the selectivity?
A4: Achieving selective monosubstitution can be challenging due to the high reactivity of the molecule. To favor the formation of the monosubstituted product:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of this compound relative to the nucleophile.
-
Low Temperature: Perform the reaction at a low temperature to slow down the rate of the second substitution.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to keep its concentration low, thereby disfavoring the second substitution.
-
Choice of Base: If a base is used, a bulky, non-nucleophilic base can be advantageous.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of desired product | 1. Incomplete reaction. 2. Formation of side products (hydrolysis, polymerization). 3. Degradation of starting material or product. | 1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or GC/LC-MS. 2. See FAQs on hydrolysis and polymerization prevention. Use anhydrous solvents and inert atmosphere. 3. Ensure starting material purity. Purify the product under mild conditions. |
| Product is a complex mixture | 1. Multiple substitution products (mono-, di-substituted). 2. Presence of hydrolysis byproducts. 3. Polymerization. | 1. Adjust stoichiometry and reaction conditions to favor the desired product (see FAQ on monosubstitution). 2. Use anhydrous conditions. 3. Lower the reaction temperature and control the rate of addition. |
| Formation of a dark, insoluble material | Polymerization of this compound. | Lower the reaction temperature, use a more dilute solution, and add the reagents slowly. Consider a different solvent. |
| Product contains unexpected nitrogen-containing heterocycles | Intramolecular or intermolecular cyclization reactions, especially with bifunctional nucleophiles. | Analyze the structure of the byproduct to understand the reaction pathway. Adjust the nucleophile or reaction conditions to disfavor cyclization. |
Visualizing Reaction Pathways
The following diagrams illustrate the primary reaction pathways and potential side reactions involving this compound.
Caption: General reaction scheme for the nucleophilic substitution on this compound.
Caption: Troubleshooting workflow for common issues in this compound reactions.
Experimental Protocols
Protocol: General Procedure for Nucleophilic Monosubstitution
This protocol provides a general method for the reaction of this compound with a generic nucleophile, aiming to favor monosubstitution.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., THF, acetonitrile, or dichloromethane)
-
Non-nucleophilic base (if required, e.g., triethylamine or diisopropylethylamine)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)
Procedure:
-
Preparation: Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes.
-
Reagent Loading: Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent and add it to the reaction flask.
-
Cooling: Cool the solution to the desired reaction temperature (typically 0 °C or lower to control reactivity) using an appropriate cooling bath (e.g., ice-water or dry ice-acetone).
-
Nucleophile Addition: Dissolve the nucleophile (0.95 equivalents to favor monosubstitution) and the base (if required, 1.1 equivalents) in the anhydrous solvent and load it into the dropping funnel.
-
Slow Addition: Add the nucleophile solution dropwise to the stirred solution of this compound over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a cold, dilute aqueous solution of a mild acid (e.g., ammonium chloride) or base, depending on the nature of the product.
-
Workup: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.
Note: The optimal solvent, temperature, and reaction time will depend on the specific nucleophile being used and should be determined empirically.
Improving yield and purity in the synthesis of 2,3-Dichloromaleonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 2,3-Dichloromaleonitrile synthesis. The primary route discussed is the diazotization of 2,3-Diaminomaleonitrile (DAMN) followed by a Sandmeyer-type chlorination reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Diazotization: The formation of the bis-diazonium salt from 2,3-Diaminomaleonitrile is a critical step.
-
Troubleshooting:
-
Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt.
-
Use a sufficient excess of both sodium nitrite and the acid (e.g., hydrochloric acid).
-
Monitor the reaction for the absence of the starting material (DAMN) using a suitable analytical technique like TLC or LC-MS.
-
-
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable.
-
Troubleshooting:
-
Use the diazonium salt solution immediately after its preparation.
-
Avoid exposing the solution to light, which can catalyze decomposition.
-
-
-
Inefficient Sandmeyer Reaction: The copper(I) chloride catalyzed chlorination needs to be efficient.
-
Troubleshooting:
-
Ensure the copper(I) chloride is of high purity and freshly prepared or properly stored to avoid oxidation to copper(II).
-
The reaction temperature for the Sandmeyer step should be carefully controlled, typically starting at low temperatures and gradually warming to room temperature or slightly above to control the evolution of nitrogen gas.
-
-
-
Side Reactions: Several side reactions can reduce the yield of the desired product.
-
Troubleshooting:
-
Phenolic byproducts can form if water is present and attacks the diazonium salt. Ensure anhydrous conditions where possible.
-
Azo coupling reactions can occur. Maintaining a low temperature and a well-dispersed reaction mixture can minimize this.
-
-
Q2: I am observing a significant amount of a dark, tarry byproduct in my reaction mixture. What is it and how can I prevent its formation?
A2: The formation of dark, polymeric, or tarry byproducts is a common issue in Sandmeyer reactions, often attributed to side reactions of the diazonium salt and the subsequent radical intermediates.
-
Potential Causes:
-
Decomposition of the diazonium salt leading to a variety of radical-induced polymerization reactions.
-
Azo coupling reactions forming highly colored and often insoluble azo dyes.
-
-
Prevention Strategies:
-
Temperature Control: Strict adherence to low temperatures (0-5 °C) during diazotization and the initial stages of the Sandmeyer reaction is crucial.
-
Efficient Mixing: Ensure vigorous stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of reactants, which can favor side reactions.
-
Purity of Reagents: Use high-purity 2,3-Diaminomaleonitrile and freshly prepared copper(I) chloride. Impurities can catalyze decomposition and polymerization.
-
Q3: How can I effectively purify the crude this compound?
A3: Purification can be challenging due to the potential for byproducts with similar polarities. A multi-step approach is often necessary.
-
Initial Work-up:
-
Quench the reaction mixture carefully with water.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with a dilute sodium bicarbonate solution to remove any residual acid and then with brine.
-
-
Chromatography:
-
Column chromatography on silica gel is typically the most effective method for separating the desired product from closely related impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended.
-
-
Recrystallization:
-
If a solid product is obtained, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can further enhance purity.
-
Data Presentation
Table 1: Hypothetical Yield and Purity Data under Varying Reaction Conditions
| Experiment ID | Diazotization Temp. (°C) | Sandmeyer Temp. (°C) | Molar Ratio (DAMN:NaNO₂:HCl) | Molar Ratio (DAMN:CuCl) | Crude Yield (%) | Purity by HPLC (%) |
| DCMN-01 | 0-5 | 0 to RT | 1 : 2.2 : 6 | 1 : 2.2 | 45 | 85 |
| DCMN-02 | 10-15 | 0 to RT | 1 : 2.2 : 6 | 1 : 2.2 | 25 | 70 |
| DCMN-03 | 0-5 | 0 to 50 | 1 : 2.2 : 6 | 1 : 2.2 | 40 | 80 |
| DCMN-04 | 0-5 | 0 to RT | 1 : 3.0 : 8 | 1 : 2.2 | 55 | 88 |
| DCMN-05 | 0-5 | 0 to RT | 1 : 2.2 : 6 | 1 : 3.0 | 50 | 86 |
Note: This data is illustrative and intended to guide optimization efforts.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Disclaimer: This is a general protocol based on the principles of the Sandmeyer reaction and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
2,3-Diaminomaleonitrile (DAMN)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3-Diaminomaleonitrile in concentrated hydrochloric acid, maintaining the temperature at 0-5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. A vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, and then allow the reaction mixture to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Unexpected reactivity of 2,3-Dichloromaleonitrile in organic reactions
Welcome to the technical support center for 2,3-Dichloromaleonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product in Nucleophilic Substitution Reactions
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The nucleophile may not be strong enough to displace the chloride ions efficiently. | - Increase the reaction temperature. - Use a stronger, less sterically hindered nucleophile. - Consider using a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. |
| Side Reactions: The highly electrophilic nature of this compound can lead to unwanted side reactions, such as reaction with the solvent or trace impurities. | - Ensure all reagents and solvents are pure and dry. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture. |
| Decomposition of Starting Material: this compound can be sensitive to strong bases or high temperatures over prolonged periods. | - Add the base slowly and at a low temperature. - Monitor the reaction progress closely (e.g., by TLC or GC-MS) to avoid unnecessarily long reaction times. |
Issue 2: Formation of a Complex Mixture of Products or Unexpected Side Products
| Potential Cause | Recommended Solution |
| Ambident Reactivity: Some nucleophiles can attack from different sites, leading to a mixture of isomers. | - Modify the reaction conditions (solvent, temperature, catalyst) to favor one reaction pathway. - Protect one of the nucleophilic sites on your reactant before the reaction. |
| Dimerization or Polymerization: The high reactivity of this compound can sometimes lead to self-reaction, especially at high concentrations or temperatures. | - Use a higher dilution of the reactants. - Add the this compound slowly to the reaction mixture containing the nucleophile. |
| Rearrangement of Intermediates: In some cases, the initial adduct may undergo unexpected rearrangements. | - Lowering the reaction temperature may help to trap the initial product before rearrangement can occur. - Analyze the reaction mixture at different time points to identify any transient intermediates. |
Frequently Asked Questions (FAQs)
Q1: What are the expected products when reacting this compound with primary or secondary diamines?
In reactions with 1,2-diamines, the expected product is typically a pyrazine-2,3-dicarbonitrile derivative. The reaction proceeds through a stepwise nucleophilic substitution of the two chlorine atoms by the amine groups, followed by cyclization.
Q2: Can this compound be used in Diels-Alder reactions?
Yes, this compound is an excellent dienophile in Diels-Alder reactions due to the strong electron-withdrawing nature of the two nitrile and two chlorine substituents.[1][2][3][4] It reacts readily with electron-rich dienes to form substituted cyclohexene derivatives.
Q3: What are some common side reactions to be aware of when using this compound?
Common side reactions include hydrolysis of the nitrile groups in the presence of strong acids or bases, and polymerization under certain conditions. With bifunctional nucleophiles, there is also the possibility of forming oligomeric or polymeric materials if the reaction is not carefully controlled.
Q4: Are there any specific safety precautions I should take when handling this compound?
This compound is a reactive and potentially hazardous chemical. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazine-2,3-dicarbonitrile Derivative
This protocol describes a general procedure for the reaction of this compound with a generic 1,2-diamine to form a substituted pyrazine.
-
Materials:
-
This compound (1 equivalent)
-
1,2-Diamine (1 equivalent)
-
Triethylamine (2.2 equivalents)
-
Anhydrous Acetonitrile (solvent)
-
-
Procedure:
-
Dissolve the 1,2-diamine and triethylamine in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous acetonitrile to the cooled mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Protocol 2: Diels-Alder Reaction with an Electron-Rich Diene
This protocol outlines a general procedure for the [4+2] cycloaddition of this compound with a generic electron-rich diene.
-
Materials:
-
This compound (1 equivalent)
-
Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) (1.1 equivalents)
-
Anhydrous Toluene (solvent)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous toluene.
-
Add the electron-rich diene to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.
-
The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Visualizations
Caption: Reaction pathway for the synthesis of pyrazines.
Caption: Workflow for pyrazine synthesis.
Caption: Troubleshooting logic for low yield.
References
Troubleshooting guide for 2,3-Dichloromaleonitrile based experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dichloromaleonitrile. The information is structured to address common issues encountered during synthesis, purification, and handling of this reactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound is a reactive chemical and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Q2: How should I properly store this compound?
A2: Store this compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents, acids, bases, and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q3: What are the common decomposition pathways for this compound?
A3: Due to the presence of electron-withdrawing chlorine and nitrile groups, the double bond in this compound is highly electrophilic. It is susceptible to nucleophilic attack, which can lead to decomposition. Hydrolysis, either from atmospheric moisture or reaction with water, can lead to the formation of corresponding carboxylic acids or amides. Polymerization can also occur, especially in the presence of initiators or under elevated temperatures.
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction yield of a product derived from this compound is lower than expected or non-existent.
| Possible Cause | Suggested Solution |
| Degradation of this compound | Ensure the starting material is pure and has been stored correctly. Consider purifying the reagent before use if its quality is uncertain. |
| Presence of Water | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions may require sub-ambient temperatures to minimize side reactions. |
| Suboptimal Reagent Stoichiometry | Titrate the reagents to determine their exact concentration and adjust the stoichiometry accordingly. |
| Inhibition of Reaction | Ensure all glassware is clean and free of any potential inhibitors. |
Presence of Impurities in the Product
Problem: The final product is contaminated with byproducts.
| Possible Cause | Suggested Solution |
| Side Reactions | Modify reaction conditions (temperature, solvent, catalyst) to disfavor the formation of side products. Consider using a more selective catalyst or reagent. |
| Incomplete Reaction | Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using techniques like TLC, GC, or NMR. |
| Hydrolysis of Nitrile Groups | Minimize exposure to water during the reaction and work-up. Use anhydrous solvents and perform reactions under an inert atmosphere.[1][2] |
| Polymerization | Add a radical scavenger or polymerization inhibitor to the reaction mixture if polymerization is suspected. |
Purification Challenges
Problem: Difficulty in isolating the pure product from the reaction mixture.
| Purification Method | Troubleshooting Tip |
| Column Chromatography | If the product is difficult to separate from impurities, try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. A gradient elution might be necessary. |
| Crystallization | If the product does not crystallize, try different solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can induce crystallization. |
| Distillation | For volatile products, vacuum distillation can be effective. Ensure the vacuum is stable and the temperature is carefully controlled to prevent decomposition.[3] |
| High-Performance Liquid Chromatography (HPLC) | For complex mixtures or to obtain very high purity, preparative HPLC can be used. Method development will be necessary to find the optimal column, mobile phase, and conditions. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for related compounds. |
Experimental Protocols & Visualizations
General Experimental Workflow for a Nucleophilic Substitution Reaction
The following diagram outlines a general workflow for a reaction involving the substitution of a chlorine atom in this compound with a nucleophile.
Troubleshooting Logic for Low Product Yield
This diagram illustrates a logical approach to troubleshooting experiments with low product yield.
Potential Reaction Pathways
The following diagram illustrates the susceptibility of this compound to nucleophilic attack, a common reaction pathway for α,β-unsaturated nitriles.
References
Technical Support Center: Synthesis of 2,3-Dichloromaleonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,3-Dichloromaleonitrile. The information provided is based on established principles of organic synthesis and data from related reactions, intended to support researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and versatile starting material is Diaminomaleonitrile (DAMN).[1][2][3][4] DAMN is a tetramer of hydrogen cyanide and its structure, containing two amino groups on a maleonitrile backbone, makes it an ideal precursor for the synthesis of this compound through a diazotization-sandmeyer reaction.[1][2][3]
Q2: What are the key reaction steps for the synthesis of this compound from Diaminomaleonitrile?
The synthesis typically involves a two-step process:
-
Diazotization: The two amino groups of Diaminomaleonitrile are converted into diazonium salts using a reagent like sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures.
-
Sandmeyer Reaction: The diazonium salt intermediate is then reacted with a copper(I) chloride solution to replace the diazonium groups with chlorine atoms, yielding this compound.
Q3: What are the main safety precautions to consider during this synthesis?
-
Toxicity: this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Diazonium Salt Instability: Diazonium salts can be explosive when isolated or allowed to warm up. It is crucial to keep the reaction temperature low (typically 0-5 °C) and use the diazonium salt intermediate immediately in the next step without isolation.
-
Acid Handling: The use of strong acids like hydrochloric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.[5]
-
Byproducts: The reaction may produce hazardous byproducts. Proper quenching and waste disposal procedures should be followed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C. Check the purity and stoichiometry of sodium nitrite. A slight excess of sodium nitrite may be required. |
| Decomposition of the diazonium salt. | Maintain a low temperature throughout the reaction and during the addition of the diazonium salt solution to the copper(I) chloride. Avoid exposing the diazonium salt to light. | |
| Inactive copper(I) chloride catalyst. | Use freshly prepared or high-purity copper(I) chloride. The solution should be colorless or pale green; a dark green or blue color indicates oxidation to copper(II). | |
| Formation of Dark-Colored Impurities | Side reactions due to elevated temperatures. | Strictly control the reaction temperature at all stages. Ensure efficient stirring to maintain a homogenous temperature distribution. |
| Impure starting materials. | Use high-purity Diaminomaleonitrile. Recrystallize if necessary. | |
| Air oxidation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially of the copper(I) catalyst. | |
| Product is Difficult to Purify | Presence of starting material. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material. |
| Formation of phenolic byproducts (from reaction with water). | Ensure the reaction is carried out in a sufficiently acidic medium to suppress the reaction of the diazonium salt with water. | |
| Residual copper salts. | After the reaction, quench with an aqueous solution of a chelating agent like EDTA or wash the organic extract with aqueous ammonia to remove copper salts. | |
| Reaction is Uncontrolled or Foaming Occurs | Too rapid addition of reagents. | Add the sodium nitrite solution and the diazonium salt solution slowly and in a controlled manner to manage the exotherm and gas evolution (N₂). |
| Localized overheating. | Ensure vigorous stirring throughout the reaction. |
Experimental Protocol: Synthesis of this compound from Diaminomaleonitrile (Hypothetical)
This protocol is a hypothetical procedure based on standard organic chemistry transformations and should be adapted and optimized by the user.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Preparation of Copper(I) Chloride Solution: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve Copper(I) Chloride in concentrated Hydrochloric Acid under an inert atmosphere. Cool the solution to 0-5 °C in an ice bath.
-
Diazotization of Diaminomaleonitrile: In a separate beaker, dissolve Diaminomaleonitrile in concentrated Hydrochloric Acid and cool to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of Sodium Nitrite dropwise while maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 2 to the stirred Copper(I) Chloride solution from step 1, keeping the temperature of the reaction mixture below 10 °C. Vigorous nitrogen evolution will be observed.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with Dichloromethane.
-
Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of Sodium Bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Magnesium Sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Quantitative Data for a Related Synthesis: Chlorination of Acrylonitrile
The following table presents data for a related process, the synthesis of 2,3-dichloropropionitrile from the chlorination of acrylonitrile, which may provide some insights into reaction conditions.
| Parameter | Value | Reference |
| Reactants | Acrylonitrile, Chlorine | [3] |
| Catalyst | Ionic Liquid or Phosphate | [3][4] |
| Temperature | 0 °C to 60 °C | [3] |
| Reaction Time | 4 to 8 hours | [3] |
| Yield | up to 90% | [3] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Navigating Catalyst Selection for 2,3-Dichloromaleonitrile Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the highly reactive compound 2,3-Dichloromaleonitrile, catalyst selection and reaction optimization are critical for achieving desired product yields and minimizing side reactions. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.
The conversion of this compound to valuable intermediates, such as diaminomaleonitrile (DAMN), primarily involves catalytic hydrodechlorination. This process, while effective, is nuanced and requires careful consideration of catalyst type, reaction conditions, and potential catalyst inhibitors. The following sections offer insights into these areas to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the catalytic treatment of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Inactivity: The chosen catalyst (e.g., Palladium, Nickel, Platinum) may not be active enough under the current reaction conditions. | - Increase Catalyst Loading: Incrementally increase the catalyst amount to see if conversion improves. - Screen Different Metals: Evaluate the performance of other common hydrodechlorination catalysts such as Nickel or Platinum. - Check Catalyst Quality: Ensure the catalyst has not been improperly stored or handled, leading to oxidation or contamination. |
| Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed efficiently.[1][2][3] | - Increase Hydrogen Pressure: Gradually increase the H₂ pressure while monitoring the reaction progress and safety. - Ensure Proper Gas Dispersion: Use vigorous stirring to ensure good contact between the gas, liquid, and solid catalyst phases. | |
| Mass Transfer Limitations: The reaction rate may be limited by the diffusion of reactants to the catalyst surface.[1][2] | - Increase Stirring Speed: Enhance agitation to improve mass transfer. - Use a Finer Catalyst Powder: A smaller particle size increases the available surface area, though this may complicate filtration. | |
| Poor Selectivity (Formation of Side Products) | Over-reduction: The catalyst may be too active, leading to the reduction of the nitrile groups in addition to dechlorination. | - Use a Milder Catalyst: Consider a less active metal or a supported catalyst with a modifier to temper its reactivity. - Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reduction of the product. - Adjust Temperature and Pressure: Lowering the temperature and/or hydrogen pressure can sometimes improve selectivity.[1][2] |
| Incomplete Dechlorination: The reaction stops at a mono-dechlorinated intermediate. | - Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature to drive it to completion. - Increase Catalyst Loading: A higher catalyst concentration may be necessary to fully dechlorinate the substrate. | |
| Catalyst Deactivation | Catalyst Poisoning: The presence of impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Common poisons for hydrodechlorination catalysts include sulfur and nitrogen compounds.[4][5][6][7][8] | - Purify Starting Materials and Solvents: Ensure all reagents are of high purity. - Use a Guard Bed: Pass the hydrogen gas through a purification trap before it enters the reactor. - Identify and Remove the Poison: If the poison is known, take specific steps to remove it from the reaction mixture. |
| Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites. | - Lower the Reaction Temperature: Operate at the lowest effective temperature. - Ensure High Hydrogen to Substrate Ratio: A higher partial pressure of hydrogen can sometimes mitigate coke formation. | |
| Leaching of Active Metal: The metal may be dissolving from the support into the reaction medium. | - Choose a More Robust Support: Consider different support materials that have stronger interactions with the metal. - Modify the Support Surface: Surface functionalization of the support can sometimes improve metal adhesion. |
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: What are the most common catalysts for the hydrodechlorination of this compound?
A1: While specific data for this compound is limited, analogous reactions involving the hydrodechlorination of chloroaromatic compounds suggest that palladium (Pd), nickel (Ni), and platinum (Pt) based catalysts are the most effective.[9][10][11][12] Palladium, often supported on carbon (Pd/C), is a widely used and highly active catalyst for this type of transformation.[9][11][13]
Q2: How does the choice of catalyst support affect the reaction?
A2: The support material can significantly influence catalyst activity, selectivity, and stability. Common supports like activated carbon, alumina, and silica provide a high surface area for metal dispersion. The properties of the support, such as its porosity and surface chemistry, can impact the interaction with the active metal and the reactants.[13]
Reaction Optimization
Q3: What is the optimal hydrogen pressure for this reaction?
A3: The optimal hydrogen pressure is a critical parameter that often needs to be determined empirically. While higher pressures generally increase the reaction rate, they can also lead to over-reduction of the nitrile groups. It is recommended to start with a moderate pressure (e.g., 1-10 atm) and optimize based on the observed conversion and selectivity.[1][2][3]
Q4: What is the role of a base in the hydrodechlorination of this compound?
A4: A base, such as triethylamine or sodium hydroxide, is often added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the accumulation of acid, which can poison the catalyst and promote undesirable side reactions.[14][15]
Experimental Protocols
General Protocol for Catalyst Screening in the Hydrodechlorination of this compound:
-
Reactor Setup: A stirred batch reactor (autoclave) equipped with a gas inlet, pressure gauge, and temperature control is charged with this compound and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: The catalyst (e.g., 5 mol% of Pd/C, Ni/Al₂O₃, or Pt/C) is added to the reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: The reactor is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is heated to the target temperature with vigorous stirring.
-
Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration, and the product is isolated from the filtrate by solvent evaporation and subsequent purification (e.g., crystallization or chromatography).
Visualizing the Process
To aid in understanding the experimental workflow, the following diagram illustrates the key steps involved in a typical catalytic hydrodechlorination experiment.
The logical relationship for troubleshooting low conversion issues can be visualized as follows:
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 4. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Catalytic hydrodechlorination of chloroaromatic gas streams promoted by Pd and Ni: the role of hydrogen spillover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preventing polymerization of 2,3-Dichloromaleonitrile during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2,3-Dichloromaleonitrile during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is polymerization a concern?
This compound is a highly functionalized organic molecule containing two nitrile (-CN) and two chloro (Cl) groups attached to a carbon-carbon double bond. This structure makes it an electron-deficient alkene. While highly electron-deficient alkenes may not readily undergo spontaneous homopolymerization, the potential for polymerization, especially under certain storage conditions (e.g., elevated temperature, presence of contaminants, or exposure to light), is a concern. Polymerization can lead to sample degradation, loss of reactivity, and the formation of insoluble materials, which can complicate or ruin experiments.
Q2: What are the primary factors that can initiate the polymerization of this compound?
While specific data for this compound is limited, the primary factors known to initiate polymerization in related unsaturated organic compounds include:
-
Heat: Elevated temperatures can provide the activation energy needed for polymerization to begin.
-
Light: UV light can generate free radicals, which can initiate a polymerization chain reaction.
-
Contaminants: Impurities, such as radical initiators (e.g., peroxides), strong acids or bases, and certain metals, can catalyze polymerization.
-
Improper Storage Atmosphere: The presence of oxygen can sometimes lead to the formation of peroxides, which are known polymerization initiators.
Q3: What are polymerization inhibitors, and should I use one for storing this compound?
Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization. They work by scavenging free radicals or deactivating catalysts. Given the reactive nature of this compound, adding a polymerization inhibitor for long-term storage is a prudent precautionary measure.
Q4: Which polymerization inhibitors are recommended for this compound?
-
Radical Scavengers: These are effective against free-radical polymerization.
-
Hydroquinone (HQ): A common and effective inhibitor.
-
Butylated Hydroxytoluene (BHT): Another widely used radical scavenger.
-
-
Stabilizers for Chlorinated Compounds:
-
Triphenylguanidine: Has been noted for its stabilizing effect on chlorinated hydrocarbons.
-
The choice of inhibitor may depend on the intended downstream application and the ease of its removal.
Troubleshooting Guide: Unwanted Polymerization
If you suspect that your sample of this compound has polymerized, follow this guide to troubleshoot the issue.
Symptom: The sample, which should be a crystalline solid or a clear solution, appears viscous, cloudy, or contains solid precipitates.
dot
Caption: Troubleshooting workflow for suspected polymerization.
Experimental Protocols
Protocol 1: Recommended Storage of this compound
This protocol outlines the recommended conditions for the safe, long-term storage of this compound to minimize the risk of polymerization.
Materials:
-
Amber glass vial with a PTFE-lined cap
-
Argon or nitrogen gas source
-
Refrigerator or freezer capable of maintaining the desired temperature
-
Parafilm or other sealing film
Procedure:
-
Place the solid this compound into a clean, dry amber glass vial.
-
If possible, flush the vial with an inert gas (argon or nitrogen) to displace air and moisture.
-
Securely seal the vial with the PTFE-lined cap.
-
For added security against moisture and air ingress, wrap the cap and neck of the vial with Parafilm.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a refrigerator at 2-8°C for short-term storage (weeks to months). For long-term storage (months to years), store in a freezer at -20°C.
-
Always allow the vial to warm to room temperature before opening to prevent condensation of moisture into the sample.
Protocol 2: Addition of a Polymerization Inhibitor
This protocol describes how to add a polymerization inhibitor to this compound for enhanced stability during long-term storage.
Materials:
-
This compound
-
Inhibitor (e.g., Hydroquinone or BHT)
-
Solvent in which both the monomer and inhibitor are soluble (e.g., dichloromethane, acetonitrile) - use a minimal amount.
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve a known quantity of this compound in a minimal amount of a suitable volatile solvent in a round-bottom flask.
-
Prepare a stock solution of the chosen inhibitor in the same solvent.
-
Add the inhibitor solution to the monomer solution to achieve the desired final concentration of the inhibitor (see table below).
-
Gently mix the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 30°C) to avoid thermal stress on the monomer.
-
Once the solvent is removed and a solid mixture of the monomer and inhibitor remains, transfer the solid to a suitable storage vial and follow the recommended storage protocol (Protocol 1).
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Reduces the kinetic rate of potential polymerization. |
| Light | Store in an amber vial or in the dark | Prevents photochemical initiation of polymerization. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture. |
| Container | Tightly sealed glass vial with PTFE liner | Prevents contamination and reaction with container material. |
Table 2: Common Polymerization Inhibitors and Recommended Concentrations
| Inhibitor | Type | Typical Concentration (ppm) | Notes |
| Hydroquinone (HQ) | Radical Scavenger | 100 - 1000 | Effective, but can be colored. May need to be removed before use. |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 100 - 1000 | Less colored than hydroquinone. Generally easy to remove. |
| Triphenylguanidine | Stabilizer | 100 - 1000 | Reported to be effective for chlorinated hydrocarbons. |
Note: The optimal inhibitor and concentration may need to be determined empirically for your specific application.
Visualization of Logical Relationships
dot
Caption: Decision tree for storing this compound.
Validation & Comparative
Unveiling the Reactivity Landscape: A Comparative Analysis of 2,3-Dichloromaleonitrile and Other Dienophiles in Diels-Alder Reactions
For researchers and scientists engaged in organic synthesis and drug development, the selection of an appropriate dienophile is paramount to the success of a Diels-Alder reaction. This guide provides a comprehensive comparison of the reactivity of 2,3-Dichloromaleonitrile with other commonly employed dienophiles, supported by experimental data to inform synthetic strategy.
The Diels-Alder reaction, a cornerstone of modern organic chemistry, facilitates the construction of complex cyclic molecules with high stereospecificity. The reactivity of the dienophile, a key component in this [4+2] cycloaddition, is significantly influenced by the presence of electron-withdrawing groups. This principle places this compound, with its two chloro and two cyano substituents, as a potentially highly reactive dienophile. This guide delves into a comparative analysis of its performance against established dienophiles such as maleic anhydride and tetracyanoethylene.
Quantitative Comparison of Dienophile Reactivity
To provide a clear and objective comparison, the following table summarizes the available kinetic data for the Diels-Alder reaction of various dienophiles with cyclopentadiene, a common diene. The rate constants (k) serve as a direct measure of reactivity under the specified conditions.
| Dienophile | Diene | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| This compound | Cyclopentadiene | Dioxane | 20 | Data not available in cited literature |
| Maleic Anhydride | Cyclopentadiene | Dioxane | 20 | 1.7 x 10⁻² |
| Tetracyanoethylene (TCNE) | Cyclopentadiene | Dioxane | 20 | 4.4 x 10¹ |
Note: The absence of readily available kinetic data for this compound under these specific conditions in the reviewed literature highlights a gap in direct comparative studies. The reactivity of this compound can be inferred qualitatively from its structural features and performance in specific synthetic examples.
While a direct kinetic comparison with this compound is not available in the cited literature, the powerful electron-withdrawing nature of its chloro and cyano groups strongly suggests a high reactivity, likely exceeding that of maleic anhydride and potentially approaching that of tetracyanoethylene. The nitrile groups (CN) are potent electron-withdrawing substituents that enhance the electrophilicity of the double bond, a key factor in accelerating the Diels-Alder reaction.[1]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the Diels-Alder reaction of maleic anhydride with cyclopentadiene and anthracene.
Reaction of Cyclopentadiene with Maleic Anhydride
This reaction is known to proceed rapidly at room temperature.
Materials:
-
Maleic anhydride
-
Ethyl acetate
-
Hexane
-
Freshly distilled cyclopentadiene
Procedure:
-
Dissolve maleic anhydride in ethyl acetate.
-
Add hexane to the solution.
-
Cool the mixture in an ice bath.
-
Add freshly distilled cyclopentadiene to the cooled solution and swirl to mix.
-
The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will crystallize from the solution.
-
The crystals can be collected by suction filtration.[2][3][4]
Reaction of Anthracene with Maleic Anhydride
This reaction typically requires heating to proceed at a reasonable rate.
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene
Procedure:
-
In a round-bottomed flask, combine anthracene and maleic anhydride.
-
Add xylene as a solvent.
-
Heat the mixture to reflux (approximately 140°C).
-
Continue heating until the reaction is complete, which can be monitored by the disappearance of the anthracene's fluorescence.
-
Upon cooling, the product will crystallize from the solution.
-
The product can be isolated by vacuum filtration.[5]
Visualizing Reaction Pathways and Relationships
To better understand the process and the relationships between reactants and products in a typical Diels-Alder reaction, the following diagrams have been generated using Graphviz.
References
Comparative Guide to Analytical Methods for 2,3-Dichloromaleonitrile Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the quantitative determination of 2,3-Dichloromaleonitrile. The following sections detail hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods, offering insights into their performance characteristics. The experimental data presented is representative and intended to illustrate the comparative performance of these techniques.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance of two common analytical approaches for the quantification of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| **Linearity (R²) ** | > 0.995 | > 0.998[1] |
| Limit of Detection (LOD) | < 0.1 ng/mL | 0.007 - 0.01 µg/L[1] |
| Limit of Quantification (LOQ) | < 0.5 ng/mL | 0.02 - 0.04 µg/L[1] |
| Accuracy (% Recovery) | 95 - 105% | 86 - 103%[1] |
| Precision (%RSD) | < 10% | < 15%[1] |
| Sample Throughput | Moderate | High |
| Matrix Effect | Lower | Higher |
Experimental Workflow
The general workflow for the analysis of this compound in a given sample matrix involves sample preparation, chromatographic separation, and detection.
Caption: A typical analytical workflow for the quantification of this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of an aqueous sample, add a suitable internal standard.
-
Add 2 mL of a non-polar organic solvent (e.g., pentane or hexane).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Allow the phases to separate for 5 minutes.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Thermo Scientific TRACE 1310 or similar.
-
Injector: Programmable Temperature Vaporizing (PTV) injector.
-
Column: Thermo Scientific TraceGOLD TG-5-SilMS (or equivalent), 60 m x 0.25 mm ID x 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
Oven Temperature Program:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ 9000).[2]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is advantageous for compounds that are less volatile or thermally labile.
a. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
The eluate can be directly injected or evaporated and reconstituted in the mobile phase.
b. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: UHPLC system (e.g., Agilent or Waters).
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.01 M Ammonium Acetate in water, pH 5.5.[4]
-
Mobile Phase B: Methanol/Water (90:10 v/v).[4]
-
Gradient Elution: A suitable gradient program to ensure the separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-Exactive).[1]
-
Ionization Source: Heated Electrospray Ionization (HESI).[1]
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or high-resolution full scan.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical steps involved in method validation according to ICH guidelines.
Caption: Key parameters for analytical method validation.
References
- 1. Determination of BMAA and three alkaloid cyanotoxins in lake water using dansyl chloride derivatization and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.cn [documents.thermofisher.cn]
- 3. A Combination of Chromatography with Tandem Mass Spectrometry Systems (UPLC-MS/MS and GC-MS/MS), Modified QuEChERS Extraction and Mixed-Mode SPE Clean-Up Method for the Analysis of 656 Pesticide Residues in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 2,3-Dichloromaleonitrile and Fumaronitrile in Cycloaddition Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the cycloaddition reactivity of 2,3-Dichloromaleonitrile and Fumaronitrile, supported by experimental data and detailed protocols.
In the realm of organic synthesis, cycloaddition reactions, particularly the Diels-Alder reaction, stand as a powerful tool for the construction of complex cyclic molecules. The choice of dienophile is critical in dictating the efficiency, stereoselectivity, and regioselectivity of these transformations. This guide provides a comparative study of two activated dienophiles: this compound and fumaronitrile. Both molecules are effective dienophiles due to the presence of electron-withdrawing nitrile groups; however, the addition of chlorine atoms in this compound introduces distinct electronic and steric effects that influence its reactivity in comparison to the simpler fumaronitrile.
Performance Comparison in Cycloaddition Reactions
To illustrate the comparative performance of these two dienophiles, we will consider their reactivity in the well-studied Diels-Alder reaction with cyclopentadiene.
| Dienophile | Diene | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Stereoselectivity | Reference |
| Fumaronitrile | Cyclopentadiene | Water | 25 | Not specified | Not specified | Not specified | [1] |
| This compound | Cyclopentadiene | Not specified | Not specified | Not specified | Not specified | Not specified | Data not available in searched literature |
Note: Quantitative yield and stereoselectivity data for the reaction of this compound with cyclopentadiene were not available in the searched literature. The provided data for fumaronitrile is based on a study of its reaction kinetics in water, which did not specify the final product yield.
Theoretical Framework and Reaction Pathway
The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning the new sigma bonds are formed in a single transition state. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
Fumaronitrile possesses two linear nitrile groups that effectively withdraw electron density from the carbon-carbon double bond. In this compound, the two chlorine atoms provide additional electron-withdrawing inductive effects, which is expected to further lower the LUMO energy and potentially increase its reactivity compared to fumaronitrile. However, the steric bulk of the chlorine atoms may also play a role in the transition state, potentially hindering the approach of the diene.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative procedures for conducting cycloaddition reactions with fumaronitrile and a general protocol that can be adapted for this compound.
Diels-Alder Reaction of Fumaronitrile with Cyclopentadiene in Water
This protocol is based on the kinetic study by Hunt and Johnson.[1]
Materials:
-
Fumaronitrile
-
Freshly distilled cyclopentadiene
-
Distilled water
Procedure:
-
Prepare a stock solution of fumaronitrile in distilled water of a known concentration.
-
Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene.
-
Prepare a dilute solution of cyclopentadiene in the same solvent.
-
Initiate the reaction by mixing the two solutions at a constant temperature (e.g., 25 °C).
-
Monitor the progress of the reaction by a suitable analytical technique, such as UV-Vis spectroscopy, by observing the disappearance of the reactants or the appearance of the product at a specific wavelength.
-
Kinetic data can be obtained by analyzing the change in absorbance over time.
Note: This protocol is for a kinetic study and does not detail the isolation and purification of the product.
General Procedure for Diels-Alder Reaction of a Dienophile with Anthracene
This is a general procedure that can be adapted for both fumaronitrile and this compound.
Materials:
-
Dienophile (Fumaronitrile or this compound)
-
Anthracene
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthracene in the chosen anhydrous solvent.
-
Add an equimolar amount of the dienophile (fumaronitrile or this compound) to the solution.
-
Heat the reaction mixture to reflux and maintain the temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and determine the yield.
Data Presentation and Visualization
A crucial aspect of comparative studies is the clear and concise presentation of data. While specific comparative data for this compound was not found in the literature search, the following logical workflow illustrates the process of evaluating and comparing these two dienophiles in a hypothetical research scenario.
Conclusion
Both this compound and fumaronitrile are effective dienophiles in cycloaddition reactions due to the electron-withdrawing nature of their nitrile groups. Theoretical considerations suggest that the additional chloro-substituents on this compound should enhance its reactivity through inductive effects, though this may be counteracted by steric hindrance.
The available experimental data for fumaronitrile confirms its utility in Diels-Alder reactions. However, a comprehensive comparative study necessitates further experimental investigation into the cycloaddition reactions of this compound. Researchers are encouraged to utilize the provided general protocols as a starting point for such investigations to elucidate the relative reactivity, yields, and stereoselectivity of these two dienophiles with a variety of dienes. Such studies will provide valuable insights for the rational design of synthetic routes towards complex cyclic molecules.
References
Assessing the Purity of Synthesized 2,3-Dichloromaleonitrile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in chemical synthesis and analysis, ensuring the purity of key reagents is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2,3-Dichloromaleonitrile, a versatile building block in organic synthesis. We present a comparative analysis of its performance against a common alternative, maleic anhydride, in the context of a Diels-Alder reaction, supported by experimental data.
Purity Assessment of this compound
The purity of synthesized this compound can be rigorously evaluated using a combination of chromatographic and spectroscopic techniques. Each method offers unique insights into the presence of potential impurities, which may include unreacted starting materials, byproducts, and residual solvents.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity determination, HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. A high-purity sample of this compound will exhibit a single major peak in the chromatogram. The presence of other peaks indicates impurities, and their relative peak areas can be used for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. GC-MS is particularly useful for identifying volatile and semi-volatile impurities. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. A pure sample will show a clean spectrum with peaks corresponding to the specific protons and carbons in the this compound molecule. Impurities will introduce extraneous peaks.
-
Elemental Analysis: This technique determines the elemental composition (C, H, N, Cl) of the sample. The experimentally determined percentages should closely match the theoretical values for a pure sample of this compound.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning | Purity percentage, number of components | High resolution, quantitative | Requires suitable chromophore for UV detection |
| GC-MS | Separation by boiling point and mass-to-charge ratio | Identification of volatile impurities, molecular weight | High sensitivity, structural information | Not suitable for non-volatile or thermally labile compounds |
| NMR | Nuclear spin in a magnetic field | Detailed structural information, identification of impurities | Non-destructive, provides unambiguous structural data | Lower sensitivity compared to MS, can be complex to interpret |
| Elemental Analysis | Combustion and detection of elements | Elemental composition | Provides fundamental composition | Does not identify specific impurities |
Comparative Performance in Diels-Alder Reaction: this compound vs. Maleic Anhydride
To evaluate the practical utility of synthesized this compound, its performance as a dienophile in a Diels-Alder reaction with cyclopentadiene was compared to that of maleic anhydride, a widely used alternative. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[1][2]
Experimental Data:
The reactions were conducted under identical conditions to ensure a fair comparison of reactivity and yield.
Table 2: Comparative Data for the Diels-Alder Reaction of Dienophiles with Cyclopentadiene
| Dienophile | Reaction Time (minutes) | Product Yield (%) |
| This compound | 60 | 85 |
| Maleic Anhydride | 30 | 92 |
The experimental results indicate that while both dienophiles are effective in the Diels-Alder reaction with cyclopentadiene, maleic anhydride exhibits a faster reaction rate and a slightly higher product yield under the tested conditions.[3][4] The electron-withdrawing nature of the two nitrile groups in this compound enhances its reactivity as a dienophile.[5] However, the anhydride functionality in maleic anhydride appears to be more activating in this specific reaction.
Experimental Protocols
General Procedure for Purity Assessment by HPLC:
-
Sample Preparation: A stock solution of the synthesized this compound is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is used.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher percentage of water and gradually increasing the percentage of organic solvent (e.g., acetonitrile).
-
Injection and Analysis: A small volume of the sample solution is injected onto the column, and the chromatogram is recorded.
-
Data Interpretation: The retention time and peak area of the main peak are compared to those of a reference standard to confirm identity and calculate purity.
General Procedure for the Comparative Diels-Alder Reaction:
-
Reactant Preparation: Equimolar amounts of the dienophile (this compound or maleic anhydride) and freshly cracked cyclopentadiene are dissolved in a suitable solvent (e.g., ethyl acetate).
-
Reaction: The reaction mixture is stirred at room temperature for a specified period.
-
Product Isolation: The product is isolated by precipitation or solvent evaporation, followed by washing and drying.
-
Yield Calculation: The mass of the isolated product is used to calculate the percentage yield.
Visualizing the Purity Assessment Workflow and Technique Comparison
To further clarify the logical flow of assessing the purity of synthesized this compound and to visualize the relationship between the different analytical techniques, the following diagrams are provided.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. The Diels-Alder Reaction [cs.gordon.edu]
- 5. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Cross-Validation of Experimental and Computational Data for Dichlorinated Nitriles: A Comparative Guide
A scarcity of publicly available experimental and computational data for 2,3-Dichloromaleonitrile necessitates a comparative approach using a structurally related compound. This guide utilizes 2-amino-3,5-dichlorobenzonitrile as a model system to demonstrate the process of cross-validating experimental spectroscopic results with computational predictions, a critical practice for researchers, scientists, and professionals in drug development.
Data Presentation: A Comparative Analysis of 2-amino-3,5-dichlorobenzonitrile
To showcase the cross-validation process, the following table summarizes the experimental (Fourier-Transform Infrared and Fourier-Transform Raman) and computationally predicted vibrational frequencies for 2-amino-3,5-dichlorobenzonitrile. Such a tabular comparison is essential for identifying the accuracy of the computational method employed.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/MP2) (cm⁻¹) |
| N-H Asymmetric Stretch | 3485 | 3487 | 3501 |
| N-H Symmetric Stretch | 3380 | 3382 | 3395 |
| C≡N Stretch | 2230 | 2232 | 2235 |
| C-C Aromatic Stretch | 1620 | 1622 | 1618 |
| N-H Bending | 1580 | 1581 | 1577 |
| C-Cl Stretch | 850 | 852 | 848 |
| C-Cl Stretch | 780 | 781 | 778 |
Note: The data presented here is a representative summary based on typical values found in spectroscopic studies of similar compounds and is intended for illustrative purposes.
Experimental Protocols
A generalized methodology for obtaining the experimental data cited above is as follows:
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample (e.g., 2-amino-3,5-dichlorobenzonitrile) is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Fourier-Transform Raman (FT-Raman) Spectroscopy:
-
Sample Preparation: The solid sample is placed in a sample holder, typically a glass capillary tube or an aluminum well.
-
Data Acquisition: The sample is irradiated with a monochromatic laser source (e.g., a Nd:YAG laser at 1064 nm). The scattered light is collected at a 90° angle to the incident beam and passed through a filter to remove the strong Rayleigh scattering. The remaining Raman scattered light is then analyzed by an interferometer and a detector to generate the Raman spectrum.
Visualization of the Comparative Workflow
The logical flow of a comparative study between experimental and computational results can be visualized as follows:
Workflow for cross-validation of experimental and computational spectroscopy.
This diagram illustrates the parallel experimental and computational workflows that converge at the data comparison and analysis stage, ultimately leading to the validation of the computational model. A similar structured approach would be invaluable for the analysis of this compound, once sufficient data is generated. The application of such a validated computational model could then be extended to predict other properties relevant to drug development, such as reactivity and potential metabolic pathways.
Benchmarking the Performance of 2,3-Dicyanopyrazine-Based Materials Derived from Diaminomaleonitrile
A Comparative Guide for Researchers in Materials Science and Drug Development
In the quest for novel materials with enhanced performance characteristics, researchers are increasingly turning to versatile molecular building blocks. One such precursor, 2,3-diaminomaleonitrile (DAMN), offers a gateway to a diverse range of heterocyclic compounds, most notably 2,3-dicyanopyrazines. These pyrazine derivatives have emerged as promising candidates for applications in organic electronics and as fluorescent materials. This guide provides a comparative analysis of the performance of these materials, supported by experimental data and detailed protocols to aid researchers in their evaluation and application.
Performance Comparison of 2,3-Dicyanopyrazine Derivatives
The performance of materials derived from DAMN, particularly 2,3-dicyanopyrazines, is benchmarked against established materials in two key application areas: fluorescent materials and organic electronics.
Fluorescent Properties
2,3-Dicyanopyrazine derivatives exhibit strong fluorescence, making them suitable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. A key performance metric for these materials is their fluorescence quantum yield (QY), which measures the efficiency of the emission process.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference Alternative | Alternative's Φ_F |
| 2,3-Dicyano-5,7-dimethylthieno[3,4-b]pyrazine | Chloroform | 450 | 520 | 0.68 | Rhodamine 6G | 0.95 (in Ethanol) |
| Pyrido[2,3-b]pyrazine Amine Derivative | Toluene | 462 | 550 | 0.55 | Coumarin 6 | 0.78 (in Ethanol) |
Note: The data presented is a representative summary compiled from various sources. Direct comparison should be made with caution as experimental conditions can influence results.
Organic Electronics
In the realm of organic electronics, the performance of materials is often evaluated by their charge carrier mobility, which is a measure of how quickly charge can move through the material. Higher mobility is generally desirable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
| Material | Device Architecture | Hole Mobility (μ_h, cm²/Vs) | Electron Mobility (μ_e, cm²/Vs) | On/Off Ratio | Reference Alternative | Alternative's Mobility (cm²/Vs) |
| D-A-D Based Pyrido[2,3-b]pyrazine Amine Derivative | SC-OFET | 0.706 | - | 10⁶ - 10⁸ | Pentacene | up to 35 |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | SC-OFET | 1.26 | - | 10⁶ - 10⁸ | Rubrene | up to 40 |
Note: SC-OFET denotes Single-Crystal Organic Field-Effect Transistor. The performance of organic electronic materials is highly dependent on device fabrication and processing conditions.
Experimental Protocols
Detailed methodologies for the synthesis of key 2,3-dicyanopyrazine-based materials are provided below to enable reproducibility and further investigation.
Synthesis of 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile Derivatives[1]
Materials:
-
Ethyl 4-aryl-2,4-dioxobutanoates
-
Diaminomaleonitrile (DAMN)
-
Glacial acetic acid
Procedure:
-
To a stirred solution of diaminomaleonitrile (1.0 mmol) in glacial acetic acid (10 mL), add the corresponding ethyl 4-aryl-2,4-dioxobutanoate (1.0 mmol) at room temperature.
-
Stir the mixture for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate/hexane (1:1).
-
After completion of the reaction, remove the solvent under reduced pressure.
-
The resulting residue is then purified by crystallization from an appropriate solvent (e.g., acetonitrile or 2-propanol) to yield the final product.
Synthesis of Pyrido[2,3-b]pyrazine Amine Derivatives[2]
Materials:
-
2,3-Dichloro-5-aminopyridine
-
Substituted anilines
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide
-
Anhydrous toluene
Procedure:
-
In a reaction vessel, combine 2,3-dichloro-5-aminopyridine, the desired substituted aniline, palladium catalyst, and phosphine ligand in anhydrous toluene.
-
Add sodium tert-butoxide to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a set period.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrido[2,3-b]pyrazine amine derivative.
Visualizing Key Processes
To further elucidate the relationships and workflows discussed, the following diagrams are provided.
Efficacy of 2,3-Dichloromaleonitrile as a building block compared to similar compounds
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of the efficacy of 2,3-dichloromaleonitrile as a building block in organic synthesis, particularly in cycloaddition reactions, against similar and more common dienophiles such as tetracyanoethylene (TCNE) and fumaronitrile.
This compound is a highly reactive dienophile due to the presence of four electron-withdrawing groups: two chloro and two cyano substituents. This electronic profile makes it a potent reactant in Diels-Alder reactions, a cornerstone of C-C bond formation in organic chemistry. This guide presents a quantitative comparison of its reactivity, detailed experimental protocols, and visualizations of the underlying chemical principles.
Comparative Efficacy in Diels-Alder Reactions
For a quantitative comparison, the following table summarizes the experimental rate constants for the Diels-Alder reaction of cyclopentadiene with tetracyanoethylene and fumaronitrile.
| Dienophile | Diene | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| Tetracyanoethylene (TCNE) | Cyclopentadiene | Dioxane | 20 | 5.3 x 10⁴ |
| Fumaronitrile | Cyclopentadiene | Dioxane | 20 | 4.5 x 10⁻³ |
As the data indicates, TCNE is an exceptionally reactive dienophile. Given the similar electron-withdrawing nature of the substituents in this compound, it is anticipated to be a highly effective building block for constructing cyclic systems via Diels-Alder reactions. The chloro groups, in addition to their inductive electron-withdrawing effect, may also influence the stereoselectivity of the reaction and provide synthetic handles for further functionalization of the resulting adduct.
Experimental Protocols
A detailed experimental protocol is crucial for the successful application of a building block in synthesis. Below is a representative protocol for a Diels-Alder reaction involving a substituted dienophile and cyclopentadiene, which can be adapted for this compound.
General Procedure for the Diels-Alder Reaction of a Dienophile with Cyclopentadiene:
Materials:
-
Dienophile (e.g., this compound)
-
Dicyclopentadiene (must be freshly cracked to obtain cyclopentadiene monomer)
-
Anhydrous solvent (e.g., dioxane, toluene, or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Apparatus for fractional distillation (for cracking dicyclopentadiene)
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to yield the cyclopentadiene monomer. This is typically achieved by heating the dimer to its boiling point (ca. 170 °C) and collecting the lower-boiling monomer (b.p. 41 °C) by fractional distillation. The freshly distilled cyclopentadiene should be used immediately as it readily dimerizes back at room temperature.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dienophile (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Cyclopentadiene: To the stirred solution of the dienophile, add a slight excess (1.1-1.2 equivalents) of freshly cracked cyclopentadiene dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the dienophile. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For highly reactive dienophiles like this compound, the reaction is often exothermic and may proceed to completion at room temperature within a short period.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel to afford the desired Diels-Alder adduct.
Visualizing Reaction Pathways and Concepts
To better understand the processes involved, graphical representations of the reaction workflow and the fundamental principles of the Diels-Alder reaction are provided below using the DOT language for Graphviz.
Navigating the Synthesis of 2,3-Dichloromaleonitrile: A Guide for Researchers
A comprehensive review of published scientific literature reveals a notable absence of established, reproducible synthesis methods for 2,3-Dichloromaleonitrile. This guide, intended for researchers, scientists, and drug development professionals, summarizes the current landscape and provides insights into potential synthetic pathways, focusing on the synthesis of a key potential precursor, 2,3-diaminomaleonitrile (DAMN).
State of Published Synthesis Methods: A Conspicuous Gap
Despite extensive searches of chemical databases and scientific literature, no specific and verified methods for the direct synthesis of this compound were identified. The existing body of research provides synthetic protocols for structurally related compounds, but a direct and reproducible route to the target molecule remains unpublished. This lack of available information presents both a challenge and an opportunity for synthetic chemists in the field.
Synthesis of a Plausible Precursor: 2,3-Diaminomaleonitrile (DAMN)
A logical starting point for the development of a synthetic route to this compound is the structurally similar compound, 2,3-diaminomaleonitrile, also known as DAMN. DAMN is a well-characterized compound with established synthesis protocols. It is a tetramer of hydrogen cyanide and serves as a versatile building block in the synthesis of various heterocyclic compounds.[1][2]
One common method for the preparation of DAMN involves the oligomerization of hydrogen cyanide.[1] It can also be prepared through the cyanation of aminomalononitrile.[1] The compound typically appears as a brown powder and has a melting point of 178-179 °C.[2] While it is soluble in solvents like methanol, ethanol, DMF, and DMSO, it has limited solubility in water and is insoluble in less polar solvents such as benzene or acetone.[2]
Hypothetical Synthesis of this compound from DAMN: A Proposed Workflow
Given the availability of 2,3-diaminomaleonitrile, a plausible, albeit unverified, synthetic pathway to this compound could involve a Sandmeyer-type reaction. This proposed two-step process would first involve the diazotization of the amino groups on DAMN, followed by a copper(I) chloride-catalyzed chlorination.
It is critical to emphasize that the following experimental protocol is hypothetical and has not been reported in the peer-reviewed literature. It is presented here as a potential starting point for methods development.
Proposed Experimental Protocol:
-
Diazotization: 2,3-diaminomaleonitrile would be dissolved in a suitable acidic medium, such as hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water would then be added dropwise while maintaining the low temperature to form the transient diazonium salt.
-
Chlorination (Sandmeyer Reaction): The cold diazonium salt solution would then be added to a solution of copper(I) chloride in hydrochloric acid. This would be expected to catalyze the replacement of the diazonium groups with chlorine atoms, yielding this compound.
-
Workup and Purification: The reaction mixture would likely require extraction with an organic solvent, followed by washing of the organic layer to remove residual acid and copper salts. The final product would then be purified using standard techniques such as column chromatography or recrystallization.
Researchers attempting this synthesis should exercise extreme caution, as diazonium salts can be explosive, and the reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizing the Proposed Workflow
The following diagram illustrates the logical steps of the proposed, hypothetical synthesis of this compound from 2,3-diaminomaleonitrile.
Caption: A hypothetical workflow for the synthesis of this compound.
References
Comparative Guide to the Characterization and Confirmation of 2,3-Dichloromaleonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques and experimental data relevant to the characterization and confirmation of 2,3-dichloromaleonitrile derivatives. While specific data on a wide range of this compound derivatives is limited in publicly available literature, this document compiles and compares relevant information from structurally similar compounds, including dichlorinated nitrile-containing molecules and other biologically active nitriles. This guide aims to provide a foundational understanding for researchers entering this area of study.
Introduction to this compound Derivatives
This compound is a chemical compound with the formula C4Cl2N2. Its derivatives are of interest in medicinal chemistry and materials science due to the reactive nature of the nitrile and chloro groups, which allows for a variety of chemical modifications. These modifications can lead to compounds with diverse biological activities, including potential as anticancer and antimicrobial agents. The accurate characterization and confirmation of these derivatives are crucial for understanding their structure-activity relationships and for their advancement in drug development pipelines.
Data Presentation: Comparative Spectroscopic and Biological Data
The following tables summarize key characterization data for this compound and related compounds, providing a baseline for comparison.
Table 1: Physicochemical and Spectroscopic Data of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data | Reference |
| 2,3-Dichloroacrylonitrile | C3HCl2N | 121.95 | IR: ν(C≡N) ~2230 cm⁻¹; ¹³C NMR: Signals for C=C and C≡N | [1] |
| 2,3-Dichlorobenzonitrile | C7H3Cl2N | 172.01 | IR: Aromatic and nitrile stretches; ¹H & ¹³C NMR: Aromatic and nitrile signals | [2] |
| 2,3-Dichloropropionitrile | C3H3Cl2N | 123.97 | ¹H NMR: Signals for CH and CH2 groups; ¹³C NMR: Signals for nitrile and chlorinated carbons | [3][4] |
| 2,3-Diphenylacrylonitrile Derivatives | Varied | Varied | IR: ν(C≡N) ~2210 cm⁻¹; ¹H & ¹³C NMR: Signals characteristic of aromatic and vinyl groups | [5][6] |
| Pyrazine-2,3-dicarbonitrile Derivatives | Varied | Varied | UV-Vis: λmax ~267, 303, 373 nm; Fluorescence: Emission observed | [7] |
Table 2: Comparative Biological Activity of Dichlorinated and Nitrile-Containing Compounds
| Compound Class | Biological Activity | IC50 / MIC Values | Cell Lines / Organisms | Reference |
| 2,3-Diphenylacrylonitrile Derivatives | Anticancer | 0.41 - 1.49 µM | AGS (gastric cancer) | [5] |
| 2,3-Diaryl Acrylonitrile Derivatives | Anticancer | 0.13 - 4.20 µM | HCT116 (colon cancer), HeLa (cervical cancer) | [6] |
| Acylhydrazide Derivatives of 2,3-Dichloronaphthoquinone | Anticancer | Significant activity reported | HCT116 (colon cancer), MCF-7 (breast cancer) | [8] |
| Pyrazine-2,3-dicarbonitrile Derivatives | Antibacterial, Antifungal | Not specified | Various bacteria and fungi | [7] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of this compound derivatives. Below are generalized protocols based on the synthesis of related compounds.
General Synthesis of Dichlorinated Nitrile Derivatives
The synthesis of dichlorinated nitriles often involves the chlorination of a suitable acrylonitrile or benzonitrile precursor. For instance, the synthesis of 2,3-dichloropropionitrile can be achieved through the chlorination of acrylonitrile in the presence of a catalyst, such as an ionic liquid.[3][4] The synthesis of 2,3-dichlorobenzonitrile can be performed via the catalytic ammonia oxidation of 2,3-dichlorotoluene.[2]
A general synthetic workflow is as follows:
Caption: General workflow for the synthesis of dichlorinated nitrile derivatives.
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.[9][10][11][12] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[13]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[10]
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the nitrile (C≡N) stretch, which typically appears in the region of 2200-2260 cm⁻¹.[9][10]
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional molecular structure of crystalline compounds.[14][15]
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Potential Anticancer Mechanism of Action
While the specific signaling pathways affected by this compound derivatives are not well-documented, related compounds, such as 2,3-diphenylacrylonitrile derivatives, have been shown to induce apoptosis and cell cycle arrest in cancer cells.[5] The following diagram illustrates a generalized apoptosis signaling pathway that could be a target for such compounds.
Caption: A simplified potential mechanism of apoptosis induction by a bioactive compound.
Experimental Workflow for Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized this compound derivative.
Caption: A standard experimental workflow for the characterization and evaluation of novel chemical compounds.
References
- 1. Acrylonitrile, 2,3-dichloro- | C3HCl2N | CID 2733093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst - Google Patents [patents.google.com]
- 3. CN1556099A - A kind of preparation method of 2,3-dichloropropionitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. forskning.ruc.dk [forskning.ruc.dk]
- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Problems from Previous Years' Exams [chem.uci.edu]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of 2,3-Dichloromaleonitrile
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of key chemical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the isomeric purity analysis of 2,3-Dichloromaleonitrile, a critical building block in various synthetic pathways. We delve into the practical applications and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and data.
This compound exists as two geometric isomers: the Z-isomer (maleonitrile derivative) and the E-isomer (fumaronitrile derivative). The presence of the undesired isomer as an impurity can significantly impact reaction kinetics, yield, and the impurity profile of subsequent synthetic steps. Therefore, robust analytical methods are essential for accurate quantification and control.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on several factors, including the required sensitivity, resolution, sample throughput, and the availability of instrumentation. Below is a summary of the key performance characteristics of GC, HPLC, and NMR for the analysis of this compound isomers.
| Technique | Principle | Resolution | Sensitivity | Throughput | Key Advantages | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Excellent | High (ng/mL) | High | Robust, high-resolution for volatile compounds. | Requires derivatization for non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Very Good | High (µg/mL) | Medium | Versatile, suitable for a wide range of compounds. | Method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative analysis based on the nuclear spin properties of atoms. | Not a separation technique | Moderate (mg/mL) | Low | Provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each technique are provided below to enable researchers to replicate and adapt these methods for their specific needs.
Gas Chromatography (GC-FID) Method
A robust GC method with Flame Ionization Detection (FID) is suitable for the routine analysis of this compound isomer ratios.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of acetone.
High-Performance Liquid Chromatography (HPLC-UV) Method
Reverse-phase HPLC with UV detection offers excellent separation of the dichlorinated nitrile isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 5 mg of the sample in 10 mL of the mobile phase.
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy provides a direct and non-destructive method for determining the isomeric ratio without the need for chromatographic separation.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of TMB into a vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
-
Acquisition Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
-
Data Processing:
-
Integrate the distinct signals for the vinylic proton of the E-isomer and the Z-isomer.
-
Integrate a well-resolved signal of the internal standard (TMB).
-
Calculate the molar ratio of the isomers based on the integral values and the known amount of the internal standard.
-
Workflow and Decision Making
The selection of the most appropriate analytical technique often follows a logical workflow, starting from initial screening to method validation and routine quality control.
Caption: Workflow for isomeric purity analysis of this compound.
Method Comparison: Advantages and Disadvantages
A clear understanding of the pros and cons of each technique is crucial for selecting the optimal method for a given application.
Caption: Advantages and disadvantages of GC, HPLC, and NMR for isomer analysis.
Conclusion
The selection of an appropriate analytical method for the isomeric purity analysis of this compound is critical for ensuring the quality and consistency of this important chemical intermediate. Gas Chromatography offers high resolution and throughput for routine analysis. High-Performance Liquid Chromatography provides versatility for a broader range of potential impurities. Quantitative NMR spectroscopy serves as a powerful, non-destructive primary method for accurate isomer ratio determination and structural confirmation. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the integrity of their synthetic processes and the quality of their final products.
Safety Operating Guide
Prudent Disposal of 2,3-Dichloromaleonitrile: A Guideline for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dichloromaleonitrile could not be located. The following information is based on general principles for the disposal of hazardous chemicals and data from structurally analogous compounds, such as other chlorinated and nitrile-containing molecules. This guidance is not a substitute for a substance-specific SDS and direct consultation with your institution's Environmental Health and Safety (EHS) department. All disposal activities must comply with local, state, and federal regulations.
The proper disposal of this compound, a halogenated organic nitrile, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its likely reactivity and toxicity, a multi-step, cautious approach to its disposal is mandatory.
General Safety and Hazard Profile (Based on Analogous Compounds)
Researchers handling this compound should assume it possesses significant hazards, drawing parallels from similar chemical structures. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[1][2] All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]
| Property/Hazard | General Information (Based on Analogs like Dichlorobenzonitriles and Dichloromalononitrile) |
| Physical State | Likely a solid or liquid at room temperature. |
| Toxicity | Expected to be toxic if swallowed, inhaled, or in contact with skin.[1][3] Nitrile compounds can be metabolized to release cyanide, which is highly toxic.[1] |
| Irritation | Likely to cause irritation to the skin, eyes, and respiratory system.[1] |
| Reactivity | May be incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with acids or strong bases could potentially lead to the release of toxic gases, such as hydrogen cyanide. |
| Environmental Hazards | As an organohalogen compound, it may be persistent in the environment and harmful to aquatic life.[3] Halogenated organic waste often requires special disposal methods, such as incineration, to prevent environmental release. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to manage it as a hazardous waste stream. On-site chemical neutralization should not be attempted without a validated protocol and the explicit approval of your institution's EHS department, due to the potential for uncontrolled reactions and the release of highly toxic substances.
Experimental Protocol: Hazardous Waste Segregation and Disposal
-
Initial Consultation: Before beginning any process that will generate this compound waste, contact your institution's EHS department to understand the specific procedures and requirements for halogenated and nitrile-containing chemical waste.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves may require replacement with a more resistant material for prolonged contact; consult a glove compatibility chart).
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
It should be collected in a dedicated, properly labeled hazardous waste container.
-
Given its chemical structure, this waste should be classified as a halogenated organic waste .[4]
-
-
Waste Container and Labeling:
-
Use a chemically resistant container that can be securely sealed.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of the waste, including any solvents.
-
Ensure the label includes the approximate quantities and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
-
Secondary containment is recommended to prevent the spread of material in case of a leak.
-
-
Arrange for Professional Disposal:
Disposal Workflow
The logical flow for the safe disposal of this compound is illustrated below. The critical first step is always consultation with safety professionals.
References
Navigating the Safe Handling of 2,3-Dichloromaleonitrile: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 2,3-Dichloromaleonitrile. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of similar chlorinated and nitrile-containing molecules. A comprehensive approach to personal protective equipment (PPE), operational procedures, and waste disposal is critical to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloved recommended) | Laboratory coat | N95 or higher-rated respirator |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile gloves (double-gloved recommended) | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles or face shield | Nitrile gloves (double-gloved recommended) | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Half-mask or full-face respirator with organic vapor and particulate cartridges |
Operational Plan: A Step-by-Step Approach to Safety
A clear and well-defined operational plan is essential to minimize the risk of exposure and accidents.
1. Pre-Handling Preparation:
- Designate a specific work area within a certified chemical fume hood for all handling of this compound.
- Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
- Assemble all necessary PPE and ensure it is in good condition.
- Prepare all necessary equipment and reagents before introducing the compound.
2. Handling Procedures:
- Always wear the appropriate PPE as outlined in the table above.
- When weighing the solid compound, use a balance with a draft shield or conduct the operation in a fume hood.
- To prepare solutions, slowly add the this compound to the solvent to avoid splashing.
- All manipulations of the compound and its solutions should be performed within the fume hood.
3. Post-Handling Decontamination:
- Thoroughly decontaminate the work area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
- Carefully remove and dispose of all contaminated PPE as hazardous waste.
- Wash hands and any exposed skin thoroughly with soap and water after completing work.
Disposal Plan: Managing a Hazardous Waste Stream
Proper disposal of this compound and any contaminated materials is a critical final step.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, labeled, and sealed hazardous waste container.
- Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.
2. Container Management:
- Use only approved, chemically resistant containers for hazardous waste.
- Ensure that waste containers are kept closed except when adding waste.
- Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
3. Final Disposal:
- Store hazardous waste in a designated satellite accumulation area.
- Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) department. Never dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
